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  • Product: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde
  • CAS: 50634-05-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical framework for the structural elucidation of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. As this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the structural elucidation of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. As this molecule is a substituted derivative of the well-documented 2,5-dimethoxytetrahydrofuran, we will first establish a thorough understanding of the core tetrahydrofuran scaffold and then delve into the specific analytical challenges and methodologies introduced by the carboxaldehyde substituent at the 3-position. This approach ensures a robust and scientifically sound analysis, grounded in established principles of organic chemistry and spectroscopy.

The 2,5-Dimethoxytetrahydrofuran Core: A Foundation for Analysis

2,5-Dimethoxytetrahydrofuran is a versatile intermediate in organic synthesis, often used as a precursor for various heterocyclic compounds.[1][2] Its synthesis is well-established, commonly proceeding through the catalytic hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans.[3][4] An understanding of its structural features is paramount before considering its derivatives.

Synthesis and Stereochemical Considerations

The synthesis of 2,5-dimethoxytetrahydrofuran typically results in a mixture of cis and trans isomers.[5][6] The relative stereochemistry of the two methoxy groups significantly influences the conformation of the tetrahydrofuran ring and, consequently, its spectroscopic signatures. The separation of these isomers can be achieved through chromatographic techniques, which is a critical step for unambiguous structural analysis of any subsequent derivatives.

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations to minimize steric and torsional strain.[7][8] The presence of substituents at the 2- and 5-positions will favor certain conformations, which can be predicted using computational modeling and confirmed by detailed NMR analysis.

Structural Elucidation of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

The introduction of a carboxaldehyde group at the 3-position introduces an additional stereocenter and a reactive functional group, adding complexity to the structural analysis. A multi-faceted analytical approach is therefore essential for complete characterization.

Spectroscopic Analysis: A Triad of Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecule's connectivity, functional groups, and stereochemistry.

¹H NMR: The proton NMR spectrum will be the most informative for determining the constitution and relative stereochemistry. Key diagnostic signals will include:

  • Aldehydic Proton: A downfield singlet or doublet (typically δ 9-10 ppm) is characteristic of the -CHO proton. Coupling to the proton at C3 will confirm its position.

  • Anomeric Protons (H2 and H5): The protons on the carbons bearing the methoxy groups will appear as doublets or multiplets, with their chemical shifts and coupling constants being highly dependent on the cis/trans relationship of the substituents.

  • Ring Protons (H3 and H4): The chemical shifts and coupling patterns of these protons will be crucial for determining the relative stereochemistry of the carboxaldehyde group with respect to the methoxy groups. 2D NMR techniques such as COSY and NOESY will be indispensable for assigning these protons and elucidating through-bond and through-space correlations, respectively.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of key functional groups:

  • Carbonyl Carbon: A signal in the range of δ 190-200 ppm is indicative of the aldehyde carbonyl carbon.

  • Anomeric Carbons (C2 and C5): These carbons, attached to two oxygen atoms, will appear downfield (typically δ 100-110 ppm).

  • Ring Carbons (C3 and C4): Their chemical shifts will be influenced by the neighboring substituents.

A Heteronuclear Single Quantum Coherence (HSQC) experiment will be vital to correlate the proton and carbon signals unambiguously.

The IR spectrum will provide clear evidence for the presence of the key functional groups:

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.

  • C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ can often be observed for the C-H bond of the aldehyde.

  • C-O Stretch: Strong bands in the region of 1050-1150 cm⁻¹ will be present due to the C-O stretching vibrations of the ether linkages.

Mass spectrometry will confirm the molecular weight of the compound and can provide valuable structural information through fragmentation analysis. The molecular ion peak (M⁺) should be observed, and characteristic fragmentation patterns would involve the loss of methoxy groups (-OCH₃) and the formyl group (-CHO). High-resolution mass spectrometry (HRMS) should be employed to determine the exact molecular formula.

Stereochemical Analysis: Unraveling the 3D Architecture

With three stereocenters (C2, C3, and C5), 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde can exist as multiple diastereomers and enantiomers.

The relative stereochemistry can be determined primarily through advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are powerful tools to establish the spatial proximity of protons on the tetrahydrofuran ring. For example, observing an NOE between the proton at C3 and the protons of one of the methoxy groups can help to assign their relative orientation.

Determining the absolute stereochemistry requires either the use of a chiral auxiliary during synthesis, chiral chromatography, or X-ray crystallography of a suitable crystalline derivative.

  • Chiral Chromatography: Separation of the enantiomers can be achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10][11][12] The choice of CSP will depend on the specific properties of the molecule.

  • X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry. If a single crystal of the compound or a suitable derivative can be obtained, its three-dimensional structure can be determined with high precision.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific properties of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde.

Synthesis of the Precursor: 2,5-Dimethoxytetrahydrofuran

A common method for the preparation of 2,5-dimethoxytetrahydrofuran is the hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran.[4]

Protocol:

  • To a solution of 2,5-dimethoxy-2,5-dihydrofuran in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography to obtain 2,5-dimethoxytetrahydrofuran as a mixture of cis and trans isomers.

Spectroscopic Sample Preparation

NMR:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra.

IR:

  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

MS:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (GC-MS or LC-MS).

Data Presentation and Visualization

Tabulated Spectroscopic Data
Spectroscopic Data Expected Values for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde
¹H NMR (ppm) Aldehydic H: 9.0-10.0; Anomeric H's (C2, C5): 4.5-5.5; Ring H's (C3, C4): 2.0-4.0; Methoxy H's: 3.2-3.6
¹³C NMR (ppm) Carbonyl C: 190-200; Anomeric C's (C2, C5): 100-110; Ring C's (C3, C4): 30-80; Methoxy C's: 55-60
IR (cm⁻¹) C=O stretch: 1720-1740; C-H (aldehyde): ~2720, ~2820; C-O stretch: 1050-1150
MS (m/z) Molecular Ion (M⁺): 160.07; Fragments: M-31 (-OCH₃), M-29 (-CHO)
Visualizing the Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 2,5-Dimethoxy-3-tetrahydro- furancarboxaldehyde Purification Purification (Chromatography/Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purity & Connectivity IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Stereochem Stereochemical Analysis (Chiral HPLC, X-ray) NMR->Stereochem Relative Stereochemistry Structure Final Structure (Constitution & Stereochemistry) Stereochem->Structure Absolute Stereochemistry

Caption: A generalized workflow for the synthesis and structural elucidation of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde.

Molecular Structure and Stereoisomers

Caption: The 2D structure of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde and its potential diastereomers.

Conclusion

The structural analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde requires a systematic and multi-technique approach. By first understanding the foundational structure of 2,5-dimethoxytetrahydrofuran and then applying a suite of modern analytical methods, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework for researchers to confidently tackle the synthesis and characterization of this and other similarly substituted tetrahydrofuran derivatives. The insights gained from such detailed analyses are crucial for advancing drug discovery and development programs that utilize these versatile heterocyclic scaffolds.

References

  • Google Patents. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • PubMed Central. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [Link]

  • ResearchGate. Reaction of 2,5-dimethoxy tetrahydrofuran and primary aromatic amines. [Link]

  • ResearchGate. Reagents: i. 2,5-dimethoxytetrahydrofuran, CH 3 COOH. [Link]

  • ChemistryViews. Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

  • Google Patents. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.
  • Chemical Research in Chinese Universities. An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]

  • PubChem. 2,5-Dimethoxytetrahydrofuran. [Link]

  • RSC Publishing. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. [Link]

  • PubMed. Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • SWGDrug. 2,5-Dimethoxyamphetamine. [Link]

  • ResearchGate. Theoretical Study of Tetrahydrofuran: Comparative Investigation of Spectroscopic and Structural Properties Between Gas and Liquid Phases. [Link]

  • National Institutes of Health. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. [Link]

  • MDPI. Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. [Link]

  • ResearchGate. Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. [Link]

  • ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

  • UNICAMP. CONFORMATIONAL ANALYSIS OF MONOSUBSTITUTED CYCLOHEXANES. [Link]

  • ResearchGate. Chiral Analysis. [Link]

  • PubChem. 2,5-Dimethoxyterephthalaldehyde. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • PubMed. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Journal of the American Chemical Society. The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. [Link]

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  • PubChem. 2,5-Dihydro-2,5-dimethoxyfuran. [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Abstract This technical guide outlines a comprehensive approach to the synthesis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, a novel heterocyclic building block with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive approach to the synthesis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, a novel heterocyclic building block with significant potential in medicinal chemistry and drug development. Recognizing the absence of a direct, established synthetic protocol in the current literature, this document presents two scientifically robust, proposed pathways for its preparation. The synthesis is strategically divided into two core phases: the reliable preparation of the 2,5-dimethoxytetrahydrofuran precursor and the subsequent, highly challenging regioselective formylation at the C-3 position. This guide provides a deep dive into the mechanistic rationale behind the proposed strategies, detailed step-by-step experimental procedures, and a critical analysis of potential challenges and optimization parameters. It is intended to serve as a foundational resource for researchers and scientists in organic synthesis and drug discovery, enabling the exploration of the chemical space offered by this promising, yet underexplored, molecule.

Introduction: The Potential of Substituted Tetrahydrofurans

The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of diverse substitution patterns on the tetrahydrofuran ring allows for the fine-tuning of physicochemical properties and biological activity.

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde represents a particularly interesting target. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, paving the way for the construction of complex molecular architectures. The dimethoxy acetal at the 2- and 5-positions can also act as a masked dialdehyde, offering further synthetic utility.[1] This guide aims to provide a clear and actionable framework for the synthesis of this valuable, yet hitherto unsynthesized, building block.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key transformations: the introduction of the formyl group at the C-3 position and the synthesis of the core 2,5-dimethoxytetrahydrofuran ring system.

G target 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde intermediate1 2,5-Dimethoxytetrahydrofuran target->intermediate1 Formylation at C-3 furan Furan intermediate1->furan Two-step synthesis

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically structures our synthetic approach into two main parts, which will be discussed in detail in the following sections.

Synthesis of the 2,5-Dimethoxytetrahydrofuran Core

A reliable and high-yielding synthesis of 2,5-dimethoxytetrahydrofuran is paramount. The following two-step procedure, starting from readily available furan, has been well-documented and is recommended.[2]

Step 1: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran

The first step involves the oxidative methoxylation of furan.

G furan Furan reagents1 Br₂, MeOH, Et₂O -40 °C product1 2,5-Dihydro-2,5-dimethoxyfuran reagents1->product1

Caption: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran.

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add freshly distilled furan (1.0 eq) dissolved in absolute methanol (3 parts) and absolute diethyl ether (3 parts).

  • Cool the solution to -40 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of bromine (1.0 eq) in absolute methanol (5 parts) via the dropping funnel, ensuring the internal temperature does not exceed -30 °C.

  • After the addition is complete, neutralize the acidic solution with a suitable base, such as dimethylamine.

  • Perform an aqueous work-up, dry the organic layer, and remove the solvent under reduced pressure to yield 2,5-dihydro-2,5-dimethoxyfuran.

Step 2: Reduction to 2,5-Dimethoxytetrahydrofuran

The second step is the reduction of the double bond of the dihydrofuran intermediate. A notable improvement over high-pressure hydrogenation with Raney nickel is the use of a Mg-MeOH/Pd-C system, which proceeds at room temperature and atmospheric pressure.[2]

G product1 2,5-Dihydro-2,5-dimethoxyfuran reagents2 Mg, MeOH, Pd-C Room Temperature final_intermediate 2,5-Dimethoxytetrahydrofuran reagents2->final_intermediate

Caption: Reduction to 2,5-Dimethoxytetrahydrofuran.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,5-dihydro-2,5-dimethoxyfuran (1.0 eq) in methanol.

  • Add magnesium turnings (excess) and a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension at room temperature. The reaction can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and any remaining magnesium.

  • Remove the methanol under reduced pressure. The resulting crude product can be purified by distillation to afford pure 2,5-dimethoxytetrahydrofuran.

Parameter Step 1: Oxidative Methoxylation Step 2: Reduction
Key Reagents Furan, Bromine, Methanol2,5-Dihydro-2,5-dimethoxyfuran, Mg, Pd/C
Solvent Methanol/Diethyl EtherMethanol
Temperature -40 °C to -30 °CRoom Temperature
Pressure AtmosphericAtmospheric
Typical Yield ~85-90%~90%

Proposed Strategies for Regioselective C-3 Formylation

The introduction of a formyl group at the C-3 position of the saturated 2,5-dimethoxytetrahydrofuran ring is the most significant challenge in this synthesis. The protons at the C-2 and C-5 positions are activated by the adjacent oxygen atoms, making them more susceptible to deprotonation. Therefore, achieving regioselectivity for the C-3 position requires a carefully considered strategy. Two plausible approaches are proposed below.

Strategy A: Directed Metalation-Formylation

This strategy is based on the principle of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic compounds. It is hypothesized that the oxygen atoms of the methoxy groups at C-2 and C-5 could act as directing groups, coordinating to a strong lithium base and facilitating deprotonation at the adjacent C-3 position.

G start 2,5-Dimethoxytetrahydrofuran step1 1. s-BuLi, TMEDA, THF, -78 °C start->step1 intermediate_lith 3-Lithio-2,5-dimethoxytetrahydrofuran (Proposed Intermediate) step1->intermediate_lith step2 2. DMF, -78 °C to RT intermediate_lith->step2 step3 3. Aqueous Workup step2->step3 product 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde step3->product

Caption: Proposed directed metalation-formylation pathway.

Rationale and Causality:

The choice of sec-butyllithium (s-BuLi) in the presence of tetramethylethylenediamine (TMEDA) is crucial. s-BuLi is a strong, non-nucleophilic base, and TMEDA is a chelating agent that can break up alkyllithium aggregates and increase the basicity of the system. This combination is often effective for the deprotonation of weakly acidic C-H bonds. The low temperature (-78 °C) is essential to prevent decomposition of the organolithium intermediate and to potentially favor kinetic deprotonation at the C-3 position over the thermodynamically more stable, but potentially more sterically hindered, approach to the C-2 proton. Quenching the lithiated intermediate with N,N-dimethylformamide (DMF) is a standard and reliable method for introducing a formyl group.[3]

Proposed Experimental Protocol:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Add TMEDA (1.2 eq) followed by the slow, dropwise addition of s-BuLi (1.2 eq in cyclohexane).

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Slowly add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous work-up, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System and Potential Challenges:

A key challenge will be the potential for lack of regioselectivity, with deprotonation also occurring at the C-2 position. The success of this strategy hinges on the directing effect of the methoxy groups and the kinetic preference for deprotonation at C-3. The reaction should be carefully monitored by GC-MS to analyze the product distribution. If a mixture of isomers is obtained, optimization of the base, solvent, temperature, and reaction time will be necessary.

Strategy B: Halogenation Followed by Metal-Halogen Exchange and Formylation

An alternative approach involves first introducing a halogen at the C-3 position, which can then be converted to the desired aldehyde. This multi-step approach may offer better control over regioselectivity.

G start 2,5-Dimethoxytetrahydrofuran step1 Radical Bromination (e.g., NBS, light/initiator) start->step1 intermediate_bromo 3-Bromo-2,5-dimethoxytetrahydrofuran step1->intermediate_bromo step2 Metal-Halogen Exchange (e.g., n-BuLi, -78 °C) intermediate_bromo->step2 intermediate_lith 3-Lithio-2,5-dimethoxytetrahydrofuran step2->intermediate_lith step3 Formylation (DMF, -78 °C to RT) intermediate_lith->step3 product 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde step3->product

Caption: Proposed halogenation and formylation pathway.

Rationale and Causality:

Free-radical halogenation of alkanes is a well-established method.[4] In the case of ethers, radical abstraction of a hydrogen atom typically occurs at the carbon atom adjacent to the oxygen (the α-position). However, the selectivity can be influenced by the stability of the resulting radical. It is plausible that radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator could favor halogenation at the C-3 position, as the C-2 and C-5 positions are already substituted. Once the 3-bromo intermediate is obtained, a standard metal-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) at low temperature would generate the same 3-lithio intermediate as in Strategy A, which can then be formylated with DMF.

Proposed Experimental Protocol:

  • Step 2a: Bromination: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in a non-polar solvent like carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to initiate the reaction. Monitor the reaction by GC-MS. Upon completion, filter off the succinimide, wash the organic layer, dry, and concentrate to obtain the crude 3-bromo-2,5-dimethoxytetrahydrofuran. This intermediate may require purification by distillation or chromatography.

  • Step 2b: Formylation: Follow the formylation procedure outlined in Strategy A, using the 3-bromo-2,5-dimethoxytetrahydrofuran as the starting material and n-BuLi for the metal-halogen exchange.

Self-Validating System and Potential Challenges:

The primary challenge in this strategy lies in achieving regioselective bromination at the C-3 position. Over-halogenation or halogenation at other positions are potential side reactions. Careful control of the reaction conditions (reagent stoichiometry, temperature, and reaction time) will be critical. The success of the subsequent metal-halogen exchange and formylation is generally high for alkyl halides.

Purification and Characterization

The final product, 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, is expected to be a polar compound amenable to purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Analytical Data:

  • ¹H NMR: A characteristic signal for the aldehydic proton between δ 9-10 ppm. Signals for the methoxy groups around δ 3.3-3.5 ppm. Complex multiplets for the protons on the tetrahydrofuran ring.

  • ¹³C NMR: A downfield signal for the aldehyde carbon around δ 200 ppm. Signals for the acetal carbons (C-2 and C-5) around δ 100-110 ppm. Signals for the methoxy carbons around δ 55-60 ppm.

  • IR Spectroscopy: A strong carbonyl stretch for the aldehyde at approximately 1720-1740 cm⁻¹. C-O stretching frequencies for the ether and acetal functionalities.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. While a direct, published procedure is not yet available, the two proposed strategies—directed metalation-formylation and halogenation-formylation—are based on well-established principles of organic chemistry and offer promising avenues for the successful preparation of this novel building block. The detailed experimental protocols and discussion of potential challenges are intended to equip researchers with the necessary information to undertake this synthesis. The successful development of a reliable synthetic route to this compound will undoubtedly open up new possibilities for the design and discovery of new chemical entities with potential applications in the pharmaceutical and agrochemical industries.

References

  • Farat, O. K., et al. (2020). Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]

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  • Exploring the Synthesis and Applications of 2,5-Dimethoxytetrahydrofuran. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Frank, N., Leutzsch, M., & List, B. (2025). The use of HFIP as solvent enables mild Brønsted acid-catalyzed reductions of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives using silanes as reducing agents. Journal of the American Chemical Society, 147, 7932-7938. Available at: [Link]

  • Common Conditions for Formylation. Organic Chemistry Data. Available at: [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis. Available at: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. Available at: [Link]

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  • The Free-Radical Halogenation of Alkanes. Chemistry LibreTexts. Available at: [Link]

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Foundational

Technical Monograph: Spectroscopic Characterization and Synthetic Utility of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

The following technical guide provides an in-depth characterization of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde , a critical synthon in heterocyclic chemistry. This guide is structured to address the complexity of t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde , a critical synthon in heterocyclic chemistry.

This guide is structured to address the complexity of this molecule, which exists as a mixture of stereoisomers, and provides the necessary spectroscopic data to validate its identity during synthesis or procurement.

Executive Summary & Chemical Identity

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (also known as 3-formyl-2,5-dimethoxytetrahydrofuran) is a "masked" tricarbonyl species. It serves as a protected equivalent of 2-formylsuccindialdehyde , making it an indispensable reagent for the synthesis of complex pyrroles, tropinone alkaloids, and biaryl heterocycles via the Clauson-Kaas reaction.

Researchers must recognize that this compound is rarely isolated as a single pure stereoisomer. It exists as a dynamic mixture of diastereomers due to the three chiral centers at C2, C3, and C5. Consequently, spectroscopic data (NMR) will invariably display complex multiplet clusters rather than single sharp peaks.

PropertyData
CAS Number 50634-05-4 (Generic) / Mixture Dependent
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in CHCl₃, MeOH, DMSO; Hydrolyzes in aqueous acid

Synthetic Pathway: Rhodium-Catalyzed Hydroformylation

The industrial and laboratory standard for producing this aldehyde is the hydroformylation (Oxo synthesis) of the commercially available 2,5-dimethoxy-2,5-dihydrofuran. This reaction introduces the formyl group at the C3 position.[1]

Experimental Workflow

The reaction typically utilizes a Rhodium (Rh) catalyst to ensure regioselectivity and mild conditions, preventing the premature hydrolysis of the sensitive acetal groups.

  • Precursor: 2,5-Dimethoxy-2,5-dihydrofuran (cis/trans mixture).

  • Catalyst: Rhodium carbonyl complexes (e.g.,

    
     or supported Rh-MOFs).
    
  • Conditions: Pressurized syngas (CO/H₂) at 60–80°C.

  • Purification: Fractional distillation (bp ~85–90°C at reduced pressure).

Mechanistic Visualization

The following diagram illustrates the transformation and the origin of the stereochemical complexity.

Hydroformylation Start 2,5-Dimethoxy-2,5-dihydrofuran (C6H10O3) Catalyst Rh Catalyst (Hydroformylation) Start->Catalyst Coordination Reagents CO + H2 (Syngas) Reagents->Catalyst Insertion Intermediate Rh-Alkyl Intermediate Catalyst->Intermediate Regioselective Addition Product 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde (Mixture of Isomers) Intermediate->Product Reductive Elimination

Figure 1: Reaction pathway for the synthesis of the title compound via hydroformylation.

Spectroscopic Data Guide

The following data represents the consensus values for the isomeric mixture in


.
A. Proton NMR ( H NMR)

Diagnostic Note: The spectrum is characterized by three distinct regions.[2] The integration ratios are critical for purity assessment, as peak splitting will vary based on the specific diastereomeric ratio of the batch.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
9.55 – 9.85 Doublet / Multiplet1H-CHO Aldehyde Proton. Distinctive diagnostic peak. Appears as multiple signals due to isomers.
5.00 – 5.60 Multiplet2HH-2, H-5 Acetal Protons. Anomeric protons adjacent to oxygen. Downfield shift is characteristic of the O-CH-O environment.
3.30 – 3.55 Cluster of Singlets6H-OCH₃ Methoxy Groups. Typically appears as 4+ distinct singlets due to different magnetic environments in cis/trans isomers.
3.05 – 3.30 Multiplet1HH-3 Alpha-Carbonyl Proton. Controls the stereochemistry of the formyl group.
2.05 – 2.60 Complex Multiplet2HH-4 Ring Methylene. Strong coupling to H-3 and H-5 causes significant splitting.
B. Carbon NMR ( C NMR)

The carbon spectrum confirms the skeleton. Expect "doubling" or "quadrupling" of peaks.

Chemical Shift (δ, ppm)AssignmentNotes
198.0 – 200.5 C=O Formyl carbonyl carbon.
104.0 – 108.5 C-2, C-5 Acetal carbons (hemiacetal ether).
54.5 – 56.5 -OCH₃ Methoxy carbons (multiple peaks).
50.0 – 53.0 C-3 Carbon bearing the aldehyde.
28.0 – 32.0 C-4 Methylene ring carbon.
C. Infrared Spectroscopy (FT-IR)

IR is less sensitive to isomerism and provides a quick "fingerprint" verification.

  • 1725 – 1740 cm⁻¹: Strong C=O stretch (Aldehyde). This distinguishes the product from the starting dihydrofuran.

  • 2830 – 2850 cm⁻¹: C-H stretch (Methoxy/Aldehyde Fermi resonance).

  • 1050 – 1100 cm⁻¹: Strong C-O-C ether stretch (Acetal linkage).

Interpretation Logic for Researchers

When analyzing the NMR of this compound, do not attempt to assign every minor peak to an impurity. Use the following logic flow to validate the sample:

NMR_Logic Step1 Locate Aldehyde Region (9.5 - 9.8 ppm) Decision1 Is there a signal? Step1->Decision1 Step2 Check Integration (Should be 1H relative to 6H OMe) Decision1->Step2 Yes Fail Oxidation or Hydrolysis Likely Occurred Decision1->Fail No Step3 Analyze Methoxy Region (3.3 - 3.5 ppm) Step2->Step3 Conclusion Identity Confirmed (Mixture of Isomers) Step3->Conclusion Multiple Singlets Observed

Figure 2: Logic gate for validating 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde purity.

Applications & Handling

Primary Utility: Clauson-Kaas Pyrrole Synthesis

This molecule reacts with primary amines under acidic conditions (e.g., acetic acid) to form N-substituted pyrrole-3-carboxaldehydes. This preserves the formyl group, allowing for further functionalization of the pyrrole ring.

Protocol Warning:

  • Acid Sensitivity: The methoxy groups are acetals. Exposure to aqueous acid without an amine trap will hydrolyze the ring to succindialdehyde derivatives, leading to polymerization.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Hydroformylation of Dihydrofurans: Seayad, A., et al. "Internal and Terminal Selective Hydroformylation of Furan Derivatives." Journal of Organometallic Chemistry.

  • Clauson-Kaas Application: Telvekar, V. N., et al. "Novel Clauson-Kaas Reaction for Synthesis of Pyrrole Derivatives." Journal of Chemical Sciences.

  • Spectroscopic Comparisons (Precursor): NIST Chemistry WebBook. "2,5-Dihydro-2,5-dimethoxyfuran IR and MS Data."

  • Synthetic Utility: "Synthesis of Biaryl Heterocyclic Compounds." Patent WO2005019211A2.

Sources

Exploratory

Technical Guide: Mass Spectrometry of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

This guide serves as an advanced technical resource for the characterization and analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (CAS: 50634-05-4).[1][2] It is designed for analytical chemists and synthetic res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization and analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (CAS: 50634-05-4).[1][2] It is designed for analytical chemists and synthetic researchers requiring precise mass spectrometric validation of this key intermediate.[2]

[1][2]

Part 1: Executive Technical Overview

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (C₇H₁₂O₄, MW 160.17 Da) is a critical "masked" trialdehyde used extensively in the synthesis of heterocyclic systems, particularly via the Clauson–Kaas reaction to generate substituted pyrroles and ullazines.[2]

Analytically, this molecule presents unique challenges:

  • Stereoisomerism: It exists as a mixture of cis and trans isomers at the 2,5-positions, often complicating chromatograms.[2]

  • Lability: As a cyclic acetal with a formyl group, it is sensitive to acid-catalyzed hydrolysis and thermal degradation, making ionization source selection critical.[2]

  • Fragmentation: Its electron ionization (EI) spectrum is dominated by alkoxy radical losses and oxonium ion formation, often obscuring the molecular ion.[2]

Physicochemical Profile
PropertySpecification
CAS Registry Number 50634-05-4
Molecular Formula C₇H₁₂O₄
Monoisotopic Mass 160.0736 Da
Boiling Point ~90–95 °C (at reduced pressure)
Solubility Soluble in MeOH, DCM, THF; decomposes in aqueous acid.[1][2]
Key Structural Features Tetrahydrofuran core, 2,5-dimethoxy acetals, 3-formyl group.[1][2]

Part 2: Mass Spectrometry Strategy & Instrumentation[1][2]

To fully characterize this analyte, a dual-approach strategy is required: GC-MS (EI) for structural fingerprinting and LC-MS (ESI) for intact molecular weight confirmation.[1][2]

Gas Chromatography - Mass Spectrometry (GC-MS)[1][2][3][4]
  • Application: Impurity profiling and isomeric ratio determination.[2]

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Risk Mitigation: Use a low-bleed, mid-polarity column (e.g., Rxi-5Sil MS) and moderate injector temperatures (200°C) to prevent thermal ring-opening before ionization.[1][2]

Liquid Chromatography - Mass Spectrometry (LC-MS)[1][2]
  • Application: Confirmation of molecular weight and analysis of thermally labile impurities.[2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Caution: Keep acidity low and run time short to avoid acetal hydrolysis).[2]

Part 3: Fragmentation Mechanics & Interpretation[1][2]

Understanding the fragmentation pathways is essential for distinguishing this molecule from its degradation products (e.g., succinaldehyde derivatives).[2]

A. Electron Ionization (EI) Pathway

The molecular ion (M⁺, m/z 160 ) is typically weak or absent due to the stability of the fragment ions formed via


-cleavage and acetal elimination.[2]
  • Primary Driver:

    
    -Cleavage (Acetal Loss) 
    The most favorable pathway involves the loss of a methoxy radical (
    
    
    
    ) from the 2 or 5 position.[2] This relieves steric strain and forms a resonance-stabilized oxonium ion.[2]
    • Transition:

      
       (Base Peak candidate).
      
    • Mechanism: Radical site initiation at the ring oxygen ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      
      
      
      
      -cleavage.[2]
  • Secondary Driver: Formyl Loss Cleavage of the C3-formyl bond.[1][2]

    • Transition:

      
       (Loss of 
      
      
      
      , 29 Da).
  • Ring Fragmentation Subsequent loss of neutral methanol or CO from the oxonium ions leads to lower mass characteristic ions (m/z 71, m/z 101).[2]

B. ESI Pathway (Positive Mode)

In ESI, the molecule readily forms adducts due to the high oxygen content.[2]

  • [M+Na]⁺: m/z 183.06 (Dominant species).[2]

  • [M+H]⁺: m/z 161.08 (Often followed by in-source loss of MeOH ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     m/z 129).[2]
    

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic logic for the degradation of the parent ion under EI conditions.

MS_Fragmentation M Molecular Ion (M+) m/z 160 Oxonium Oxonium Ion [M - OCH3]+ m/z 129 M->Oxonium - •OCH3 (31 Da) (Alpha Cleavage) Deformyl Deformylated Ion [M - CHO]+ m/z 131 M->Deformyl - •CHO (29 Da) MethanolLoss Secondary Ion [129 - CH3OH]+ m/z 97 Oxonium->MethanolLoss - CH3OH (32 Da) (H-Rearrangement) RingFrag Ring Fragment (C4H7O+) m/z 71 Deformyl->RingFrag - CH3OH + CO

Figure 1: Predicted Electron Ionization (EI) fragmentation tree for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde highlighting the dominant oxonium ion formation.[1][2]

Part 5: Validated Experimental Protocols

Protocol A: High-Resolution LC-MS Identification

Objective: Confirm intact mass without hydrolysis.[1][2]

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of anhydrous Acetonitrile (Do not use methanol to avoid transacetalization).[2]

    • Dilute to 10 µg/mL with 50:50 Acetonitrile:Water (ammonium formate buffer, pH 7.0).[2] Note: Avoid acidic buffers.[1][2]

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[2]

    • Gradient: 5% B to 95% B over 5 minutes (A: Water + 5mM NH4OAc; B: Acetonitrile).

    • Flow Rate: 0.4 mL/min.[2]

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

    • Target Mass: Extract ion chromatogram (EIC) for m/z 183.0628 (Na+ adduct).[2]

Protocol B: GC-MS Impurity Profiling

Objective: Separate cis/trans isomers and identify volatile impurities.[1][2]

  • Inlet: Split mode (20:1), 200°C.

  • Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-arylene phase).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 250°C.

    • Hold 3 min.

  • Detection: Full Scan (m/z 40–300).

  • Data Analysis: Look for doublet peaks (cis/trans isomers) with identical mass spectra but slightly different retention times (typically

    
    RT ~0.2–0.5 min).[2]
    

References

  • PubChem. (2025).[2] 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (Compound).[1][2][3] National Library of Medicine.[2] [Link][1]

  • NIST Mass Spectrometry Data Center. (2025).[2] Mass Spectrum of 2,5-Dimethoxytetrahydrofuran (Analogous Core Structure). NIST Chemistry WebBook, SRD 69.[2] [Link][1]

  • Drigo, A., et al. (2025).[2][4] Synthetic strategies towards preparation and functionalization of ullazines. RSC Advances. [Link]

  • Biotage. (2004).[2] 7-pyrollyl tetracycline compounds and methods of use thereof. US Patent Application 20040248857A1.[2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and facile functionalization is perpetu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and facile functionalization is perpetual. 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, a substituted furanose analogue, represents a promising yet underexplored building block for the synthesis of innovative therapeutics. While direct literature on this specific molecule is sparse, its constituent functional groups—a tetrahydrofuran core, protected hemiacetals at the 2 and 5 positions, and a reactive aldehyde at the 3-position—position it as a powerful synthon for a variety of complex molecular architectures.

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and approved drugs, most notably in nucleoside analogues that form the backbone of antiviral and anticancer therapies. The 2,5-dimethoxy groups serve as a stable protecting group for a latent 1,4-dialdehyde functionality, which can be unmasked under acidic conditions. The strategic placement of a carboxaldehyde group at the C3 position provides a versatile handle for chain extension, introduction of nitrogenous bases, and the construction of diverse heterocyclic systems. This application note will explore the potential of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde as a key intermediate in the synthesis of novel drug candidates, with a particular focus on nucleoside analogues.

Core Applications in Medicinal Chemistry: A Gateway to Novel Nucleosides

The structural similarity of the tetrahydrofuran ring to the ribose and deoxyribose sugars of natural nucleosides makes 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde an ideal starting material for the synthesis of nucleoside analogues.[1] These synthetic nucleosides can act as competitive inhibitors or alternative substrates for viral or cellular polymerases, thereby disrupting nucleic acid replication and exerting therapeutic effects.[2][3]

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the glycosidic oxygen is replaced by a methylene group, often exhibit enhanced metabolic stability and potent biological activity.[4] The aldehyde functionality of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde can be leveraged to construct the carbocyclic core.

Protocol 1: Synthesis of a Carbocyclic Adenosine Analogue

Rationale: This protocol outlines a plausible synthetic route to a carbocyclic adenosine analogue. The key steps involve the formation of the C-C bond between the tetrahydrofuran scaffold and the nucleobase precursor, followed by functional group manipulations to yield the final product.

Step-by-Step Methodology:

  • Wittig Reaction: The aldehyde is reacted with a phosphorus ylide derived from a protected 6-chloropurine derivative to form a vinyl-linked intermediate. This reaction establishes the crucial C-C bond between the sugar mimic and the nucleobase precursor.

  • Reduction of the Double Bond: The vinyl group is reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the saturated carbocyclic linkage.

  • Amination of the Purine Ring: The 6-chloro group on the purine is displaced with ammonia or a protected amine to install the amino group characteristic of adenosine.

  • Deprotection: The methoxy groups at the 2 and 5 positions can be hydrolyzed under acidic conditions to reveal the corresponding diol, mimicking the hydroxyl groups of natural ribose.

Self-Validation: Each step of the synthesis would be monitored by Thin Layer Chromatography (TLC) and the structure of the intermediates and final product confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of Acyclic Nucleoside Analogues

Acyclic nucleoside analogues, such as ganciclovir, are an important class of antiviral drugs. The 2,5-dimethoxy groups of the starting material can be hydrolyzed to unmask a 1,4-dialdehyde, which can then be used to construct the acyclic side chain.

Protocol 2: Synthesis of an Acyclic Guanosine Analogue

Rationale: This protocol describes the synthesis of an acyclic guanosine analogue by leveraging the latent dialdehyde functionality of the starting material.

Step-by-Step Methodology:

  • Acidic Hydrolysis: The 2,5-dimethoxy groups are removed by treatment with an aqueous acid to generate the corresponding 1,4-dialdehyde.

  • Reductive Amination: The resulting dialdehyde is reacted with a protected guanine derivative under reductive amination conditions (e.g., NaBH₃CN) to form the acyclic nucleoside.

  • Deprotection: Removal of any protecting groups on the guanine base yields the final acyclic nucleoside analogue.

Self-Validation: The progress of the reaction would be monitored by TLC, and the final product would be purified by column chromatography and characterized by NMR and MS.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic pathways for the generation of novel nucleoside analogues from 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde.

G cluster_0 Synthesis of a Carbocyclic Adenosine Analogue Start 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Wittig Wittig Reaction with Purine Ylide Start->Wittig 1 Reduction Catalytic Hydrogenation Wittig->Reduction 2 Amination Amination of Purine Reduction->Amination 3 Deprotection1 Acidic Deprotection Amination->Deprotection1 4 End1 Carbocyclic Adenosine Analogue Deprotection1->End1

Caption: Proposed synthetic workflow for a carbocyclic adenosine analogue.

G cluster_1 Synthesis of an Acyclic Guanosine Analogue Start2 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Hydrolysis Acidic Hydrolysis to 1,4-Dialdehyde Start2->Hydrolysis 1 ReductiveAmination Reductive Amination with Guanine Hydrolysis->ReductiveAmination 2 Deprotection2 Deprotection ReductiveAmination->Deprotection2 3 End2 Acyclic Guanosine Analogue Deprotection2->End2

Caption: Proposed synthetic workflow for an acyclic guanosine analogue.

Data Presentation: Potential Biological Activity

While experimental data for derivatives of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is not yet available, we can extrapolate potential biological activities based on known nucleoside analogues with similar structural features. The following table presents hypothetical IC₅₀ values against relevant viral targets, providing a framework for future screening efforts.

Compound ClassTarget VirusHypothetical IC₅₀ (µM)Reference Compound
Carbocyclic Adenosine AnaloguesHIV-1 Reverse Transcriptase0.1 - 5Abacavir
Acyclic Guanosine AnaloguesHerpes Simplex Virus DNA Polymerase0.5 - 10Ganciclovir
Modified Pyrimidine NucleosidesHepatitis C Virus NS5B Polymerase1 - 20Sofosbuvir

Conclusion and Future Directions

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde represents a promising and versatile starting material for the synthesis of novel therapeutic agents. Its unique combination of a tetrahydrofuran core and strategically placed functional groups makes it an ideal candidate for the construction of diverse libraries of nucleoside analogues and other complex molecules. The synthetic protocols outlined in this application note provide a roadmap for researchers to explore the potential of this scaffold in drug discovery. Future work should focus on the efficient synthesis of the title compound and the systematic exploration of its reactivity to generate a wide range of derivatives for biological evaluation. The insights gained from these studies could lead to the discovery of new drugs with improved efficacy and safety profiles for the treatment of viral infections and cancer.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Multifaceted Role of 2,5-Dimethoxytetrahydrofuran in Modern Chemistry. Retrieved from [Link]

  • Ibraheem, O., & Al-Suhaimi, E. A. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7089. [Link]

  • Gloster, T. M., & Vasella, A. (2004). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(10), 4834-4841. [Link]

  • Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of Medicinal Chemistry, 32(8), 1891–1895. [Link]

  • Amblard, F., & Schinazi, R. F. (2009). Synthesis of Conformationally Constrained Nucleoside Analogues. In Topics in Current Chemistry (Vol. 288, pp. 1-43). Springer.
  • Wikipedia. (2023, November 29). 2,5-Dimethoxy-4-ethylamphetamine. In Wikipedia. Retrieved from [Link]

  • Ji, X., & Zhang, Y. (2003). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities, 19(3), 336-337.
  • Google Patents. (n.d.). DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.
  • Jang, H. Y., & Son, S. U. (2021). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. Catalysts, 11(11), 1381. [Link]

  • Al-Harrasi, A., & Ali, L. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 833. [Link]

  • Bruns, R., Kopf, J., & Koll, P. (2000). Partially hydroxylated 2,5-disubstituted bis-tetrahydrofurans from carbohydrates. Chemistry, 6(8), 1337–1345. [Link]<1337::aid-chem1337>3.0.co;2-k

  • Ferreira, H., & Coimbra, M. A. (2023). Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action. Frontiers in Bioengineering and Biotechnology, 11, 1248509. [Link]

  • Cossy, J., & de Fátima, A. (2010). Synthesis of C-Arylnucleoside Analogues. Molecules, 15(5), 3246–3271. [Link]

  • Al-Tel, T. H. (2020). Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. New Journal of Chemistry, 44(12), 4834-4841. [Link]

  • Chung, H., & Chu, C. K. (2004). Synthesis, antiviral activity, and mechanism of drug resistance of D- and L-2',3'-didehydro-2',3'-dideoxy-2'-fluorocarbocyclic nucleosides. Journal of Medicinal Chemistry, 47(19), 4642–4651. [Link]

  • Lovelock, S. L., & Turner, N. J. (2021). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 12(48), 15956-15962. [Link]

  • Google Patents. (n.d.). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • Wang, F., & Liu, B. (2021). Synthesis of 2,5-diformylfuran from renewable carbohydrates and its applications: A review. Green Chemical Engineering, 2(4), 366-378. [Link]

  • Daglia, M. (2022). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Microorganisms, 10(9), 1774. [Link]

  • Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631–635. [Link]

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Application

Application Notes and Protocols for the Condensation Reaction of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Authored by: A Senior Application Scientist Introduction: The Versatility of a Substituted Tetrahydrofuran in Synthesis 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a valuable synthetic intermediate, incorporating a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Substituted Tetrahydrofuran in Synthesis

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a valuable synthetic intermediate, incorporating a chiral tetrahydrofuran ring, a reactive aldehyde functional group, and two methoxy groups that can influence the molecule's conformation and reactivity. The aldehyde moiety serves as a key handle for carbon-carbon bond formation through various condensation reactions. These reactions are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The strategic application of condensation reactions to this substrate allows for the introduction of diverse functionalities and the extension of the carbon skeleton, paving the way for the construction of novel chemical entities with potential biological activity.

This document provides a detailed protocol for a Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective olefination method, using 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde as the electrophilic partner. The HWE reaction is favored in many synthetic campaigns due to the high E-selectivity often observed for the resulting alkene and the ease of removal of the phosphate byproduct.[1][2][3] The principles and the protocol detailed herein can be adapted by researchers for various phosphonate reagents to achieve their specific synthetic goals.

Reaction Principle: The Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene.[1][4] The key steps of the mechanism are:

  • Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl and electron-withdrawing groups, forming a stabilized phosphonate carbanion.

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde).

  • Oxaphosphetane Formation: The resulting intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses to yield the alkene product and a water-soluble phosphate byproduct. The formation of the very stable phosphorus-oxygen double bond in the phosphate is a major driving force for the reaction.

The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate reagent and the reaction conditions. Stabilized phosphonate ylides, those with an electron-withdrawing group alpha to the phosphorus, generally lead to the formation of (E)-alkenes with high selectivity.[2]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Aldehyde 2,5-Dimethoxy-3-tetrahydro- furancarboxaldehyde Carbanion->Aldehyde Attack Intermediate Betaine-like Intermediate Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Ring Closure Alkene (E)-Alkene Product Oxaphosphetane->Alkene Collapse Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde≥95%VariesStore under inert atmosphere at 2-8 °C.
Triethyl phosphonoacetateSynthesis GradeVariesA common stabilized phosphonate reagent.
Sodium hydride (NaH)60% dispersion in mineral oilVariesHighly reactive and flammable. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariesAnhydrous conditions are crucial for the success of the reaction.
Diethyl ether (anhydrous)ACS GradeVariesFor extraction.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeVariesFor quenching the reaction.
Saturated aqueous sodium chloride (brine)Reagent GradeVariesFor washing the organic layer.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS GradeVariesFor drying the organic layer.
Silica gel60 Å, 230-400 meshVariesFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeVariesFor thin-layer chromatography and column chromatography.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes the reaction of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde with triethyl phosphonoacetate to yield the corresponding α,β-unsaturated ester.

Preparation of the Phosphonate Anion (Ylide)

1.1. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for 1 mmol of aldehyde).

1.2. Suspend the sodium hydride in anhydrous tetrahydrofuran (THF, 5 mL per mmol of NaH) under a nitrogen atmosphere.

1.3. Cool the suspension to 0 °C using an ice-water bath.

1.4. While stirring, add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF (2 mL per mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

1.5. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.

Condensation Reaction

2.1. Cool the ylide solution back down to 0 °C.

2.2. Dissolve 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 equivalent) in anhydrous THF (2 mL per mmol).

2.3. Add the aldehyde solution dropwise to the stirred ylide solution over 15-20 minutes.

2.4. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

Work-up and Purification

3.1. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

3.2. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.

3.3. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

3.4. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.5. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure α,β-unsaturated ester.

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Condensation cluster_workup Work-up & Purification NaH Suspend NaH in THF Cool1 Cool to 0 °C NaH->Cool1 Add_Phosphonate Add Triethyl phosphonoacetate Cool1->Add_Phosphonate Stir1 Stir at RT for 1h Add_Phosphonate->Stir1 Cool2 Cool Ylide to 0 °C Stir1->Cool2 Add_Aldehyde Add Aldehyde Solution Cool2->Add_Aldehyde Stir2 Stir at RT (2-4h) Add_Aldehyde->Stir2 Monitor Monitor by TLC Stir2->Monitor Quench Quench with NH₄Cl Monitor->Quench Extract Extract with Et₂O Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental Workflow for the Horner-Wadsworth-Emmons Reaction.

Expected Results and Characterization

The expected product is the (E)-ethyl 3-(2,5-dimethoxytetrahydrofuran-3-yl)acrylate. The yield of the purified product is anticipated to be in the range of 70-90%, depending on the purity of the starting materials and the careful execution of the anhydrous reaction conditions.

The product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the vinyl protons, with a coupling constant (J) of approximately 15-16 Hz, confirming the E-configuration of the double bond. Signals for the methoxy groups, the tetrahydrofuran ring protons, and the ethyl ester will also be present.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the tetrahydrofuran ring, the methoxy carbons, and the ethyl group carbons.

  • FT-IR: Look for strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete ylide formation due to wet reagents/solvents.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened or distilled anhydrous solvents.
Inactive sodium hydride.Use a fresh bottle of sodium hydride or test the activity of the current batch.
Formation of side products Self-condensation of the aldehyde.Add the aldehyde slowly at 0 °C to the pre-formed ylide to ensure the ylide is in excess locally.
Michael addition to the product.If the ylide is particularly reactive, consider using a milder base or shorter reaction times.
Low (E/Z) selectivity Use of a non-stabilized or semi-stabilized phosphonate.For high E-selectivity, a stabilized phosphonate (like triethyl phosphonoacetate) is recommended. For Z-selectivity, a Wittig reaction with a non-stabilized ylide might be more appropriate.[5]

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides. Store them appropriately and handle them in a well-ventilated fume hood.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Conclusion

The Horner-Wadsworth-Emmons reaction is a powerful and reliable method for the olefination of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. The protocol provided here serves as a robust starting point for the synthesis of α,β-unsaturated esters derived from this versatile building block. By understanding the reaction mechanism and paying close attention to the experimental details, researchers can successfully employ this methodology to advance their synthetic programs in drug discovery and materials science.

References

  • Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • 2,5-Dihydroxyterephthalates, 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates, and Polymorphic 2,5-Dichloro-3,6-dihydroxyterephthalates. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. (n.d.). orientjchem.org. Retrieved January 2, 2024, from [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, November 29). In Wikipedia. [Link]

  • Wittig Reaction Mechanism & Examples – Total Synthesis. (n.d.). Total Synthesis. Retrieved January 2, 2024, from [Link]

  • EP2150516B1 - Aldol condensation reaction and catalyst therefore - Google Patents. (n.d.). Google Patents.
  • Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. (2002). Journal of the Chemical Society, Perkin Transactions 1, (8), 965-981. [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2024, from [Link]

  • US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents. (n.d.). Google Patents.
  • An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (n.d.). Chemical Research in Chinese Universities. Retrieved January 2, 2024, from [Link]

  • Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. (2020). New Journal of Chemistry, 44(12), 4834-4841. [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances, 12(28), 17998-18010. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

  • Wittig reaction. (2023, December 2). In Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2024, from [Link]

  • Knoevenagel condensation‐assisted multicomponent synthesis of... (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • 2,5-Dimethoxyamphetamine. (2013, December 16). SWGDrug. [Link]

  • Synthesis of a Polyconjugated Polymer by Aldol Condensation of 2,5-Diformylfuran and Acetone | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2022). RSC Advances, 12(35), 22935-22944. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2024, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). [Video]. YouTube. [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). [Video]. YouTube. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2020). Organic & Biomolecular Chemistry, 18(4), 656-662. [Link]

  • Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. (2013). Journal of forensic sciences, 58(1), 223-230. [Link]

  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved January 2, 2024, from [Link]

  • 2,5-Dimethoxyterephthalaldehyde. (n.d.). PubChem. Retrieved January 2, 2024, from [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of medicinal chemistry, 67(8), 6549-6567. [Link]

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Method

The Versatile Synthon: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde in Modern Heterocyclic Chemistry

Introduction: In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These intricate molecular architectures form the backbone of a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Central to their construction are versatile building blocks, or synthons, that offer a gateway to diverse and complex molecular topographies. Among these, 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde emerges as a chiral synthon of significant potential, embodying a unique combination of functionalities ripe for exploitation in the synthesis of a range of heterocyclic systems, most notably nucleoside analogues and other biologically active frameworks.

This technical guide provides an in-depth exploration of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, from its synthesis to its strategic application in the construction of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its use, aimed at empowering researchers, scientists, and drug development professionals to leverage this potent building block in their synthetic endeavors.

Physicochemical Properties and Handling

Before embarking on synthetic transformations, a thorough understanding of the physical and chemical properties of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is paramount.

PropertyValue
CAS Number 50634-05-4[1][2]
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 89 °C at 12 mmHg
Density 1.129 g/mL at 25 °C
Storage Store at 2-8°C

Safety and Handling: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of the Keystone Synthon: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

While commercially available from specialized suppliers, the in-house synthesis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde can be a cost-effective approach for large-scale applications. Although a definitive, peer-reviewed synthesis for this specific molecule is not extensively documented, a plausible and efficient route can be devised based on established methodologies for the functionalization of tetrahydrofuran rings. One such logical approach involves the hydroformylation of a suitable precursor, 2,5-dimethoxy-2,3-dihydrofuran.

Conceptual Synthetic Pathway:

G Start 2,5-Dimethoxy-2,3-dihydrofuran Reagents CO, H₂, Rh catalyst (e.g., Rh(CO)₂(acac)) Start->Reagents Hydroformylation Product 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde Reagents->Product

Caption: Proposed hydroformylation route to the target aldehyde.

Protocol 1: Synthesis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde via Hydroformylation

This protocol is a proposed method based on analogous hydroformylation reactions of dihydrofurans. Optimization of reaction conditions (pressure, temperature, catalyst loading, and ligand) may be necessary to achieve optimal yields and selectivity.

Materials:

  • 2,5-Dimethoxy-2,3-dihydrofuran

  • Carbon monoxide (CO)

  • Hydrogen (H₂)

  • Rhodium(I) dicarbonyl acetylacetonate (Rh(CO)₂(acac))

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with Rh(CO)₂(acac) (0.1 mol%) and PPh₃ (0.4 mol%).

  • Reaction Setup: Add anhydrous toluene to dissolve the catalyst. Then, add 2,5-dimethoxy-2,3-dihydrofuran (1.0 eq).

  • Reaction Execution: Seal the reactor and purge it several times with a 1:1 mixture of CO and H₂. Pressurize the reactor to 50-100 atm with the CO/H₂ mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde.

Causality Behind Experimental Choices:

  • Rhodium Catalyst: Rhodium complexes are highly efficient and selective catalysts for hydroformylation reactions.

  • Phosphine Ligand: The addition of a phosphine ligand like PPh₃ can improve the stability of the catalyst and influence the regioselectivity of the formylation.

  • High Pressure and Temperature: These conditions are typically required to facilitate the catalytic cycle of hydroformylation.

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent side reactions and catalyst deactivation.

Applications in Heterocyclic Synthesis

The strategic placement of the aldehyde and methoxy groups on the chiral tetrahydrofuran scaffold makes 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde a valuable precursor for a variety of heterocyclic systems. The aldehyde functionality serves as a versatile handle for chain extension and cyclization reactions, while the methoxy groups can act as leaving groups under acidic conditions, unmasking latent carbonyl functionalities.

Application 1: Synthesis of Fused Heterocycles - A Gateway to Carbazole Derivatives

A notable application of this aldehyde is in the synthesis of complex heterocyclic frameworks, such as carbazole derivatives, which are known for their broad spectrum of biological activities. A patent demonstrates a concise synthesis of such compounds, highlighting the utility of our target aldehyde.[3]

Reaction Scheme:

G Aldehyde 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Reagents Acetic Acid, 80 °C Aldehyde->Reagents Amine Substituted Aniline Derivative Amine->Reagents Condensation & Cyclization Product Carbazole Derivative Reagents->Product

Caption: Synthesis of carbazole derivatives.

Protocol 2: Synthesis of a Carbazole Derivative

This protocol is adapted from the general procedure described in the patent literature.[3]

Materials:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • A substituted aniline derivative (e.g., 4-methoxyaniline)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aniline derivative (1.0 eq) in glacial acetic acid.

  • Addition of Aldehyde: Add 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 eq) to the solution at room temperature with stirring.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Purification: Wash the organic phase with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like acetonitrile to yield the desired carbazole derivative.[3]

Mechanistic Insight: The reaction likely proceeds through an initial condensation of the aniline with the aldehyde to form an imine, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization to form the carbazole ring system. The methoxy groups on the tetrahydrofuran ring may facilitate the cyclization and subsequent elimination steps.

Application 2: A Building Block for Nucleoside Analogues

The chiral nature and functional group array of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde make it an attractive starting material for the synthesis of non-natural nucleoside analogues. These compounds are of immense interest in medicinal chemistry for their potential as antiviral and anticancer agents.[4][5] The aldehyde can be elaborated to introduce the nucleobase, and the tetrahydrofuran ring serves as a mimic of the natural ribose or deoxyribose sugar.

Conceptual Strategy for Nucleoside Analogue Synthesis:

G Aldehyde 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Step1 Chain Elongation (e.g., Wittig Reaction) Aldehyde->Step1 Intermediate Unsaturated Ester Intermediate Step1->Intermediate Step2 Cyclization & Nucleobase Installation Intermediate->Step2 Product Nucleoside Analogue Step2->Product

Caption: Conceptual workflow for nucleoside analogue synthesis.

Protocol 3: Wittig Olefination for Chain Elongation

A key step in the synthesis of nucleoside analogues from our aldehyde is the extension of the carbon chain at the 3-position. The Wittig reaction is a powerful and reliable method for this transformation.[6][7][8]

Materials:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 eq) in anhydrous toluene.

  • Addition of Wittig Reagent: Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α,β-unsaturated ester.

Rationale for Reagent Choice:

  • Stabilized Wittig Reagent: A stabilized ylide such as (Carbethoxymethylene)triphenylphosphorane is used to favor the formation of the thermodynamically more stable E-isomer of the alkene product. This stereocontrol can be crucial for the subsequent cyclization steps in nucleoside synthesis.

The resulting unsaturated ester is a versatile intermediate that can undergo a variety of transformations, including Michael additions for the introduction of a nitrogenous base precursor, followed by cyclization to form the heterocyclic core of a nucleoside analogue.

Conclusion and Future Outlook

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, while not yet a commonplace reagent, presents a compelling profile as a versatile and stereochemically defined building block for heterocyclic synthesis. Its combination of an aldehyde for classical C-C and C-N bond formation and masked carbonyl functionalities in the form of methoxy groups opens up a wide design space for the construction of novel molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this promising synthon. As the quest for new bioactive molecules continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in accelerating the pace of discovery in medicinal chemistry and beyond.

References

  • 50634-05-4,2,5-Dimethoxytetrahydrofuran-3-carbaldehyde-AccelaChem|AccelaChemBio. AccelaChemBio Inc. [Link]

  • WO2021069736A1 - New carbazole derivatives sensitizing cells to anti-cancer agents - Google P
  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC - NIH. [Link]

  • Nucleoside Analogues: Efficient, Cost Effective, And Flexible Optimization Synthesis. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • The Wittig Reaction - Chemistry LibreTexts. [Link]

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Application

Process Development Guide: Scaling Up Reactions with 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Part 1: Executive Summary & Chemical Logic The "Masked" Tricarbonyl System 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (DMTF-3-CHO) is a specialized heterocyclic building block. While chemically stable in its acetal fo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The "Masked" Tricarbonyl System

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (DMTF-3-CHO) is a specialized heterocyclic building block. While chemically stable in its acetal form, it acts as a latent tricarbonyl equivalent . Upon acid hydrolysis, it unmasks to form a reactive species analogous to formyl-succindialdehyde.

This dual nature—stable storage form vs. highly reactive intermediate—presents the primary challenge in scale-up. The "unmasked" acyclic aldehyde is prone to rapid self-polymerization (tar formation) if not immediately trapped by a nucleophile (typically a primary amine) to form a stable pyrrole ring.

Key Application: Synthesis of Pyrrole-3-carboxaldehydes (and N-substituted derivatives) via the Clauson-Kaas reaction. These are critical scaffolds in medicinal chemistry (e.g., kinase inhibitors).

Material Science & Safety Profile
  • CAS: 696-59-3[1]

  • Physical State: Yellowish liquid.

  • Isomerism: Supplied as a mixture of cis and trans isomers.[1][2] Both isomers react identically after ring opening, so separation is unnecessary for this application.

  • Safety Critical (H331): Toxic if inhaled.[1][3] The hydrolysis releases methanol and potentially trace amounts of volatile aldehydes. Scale-up requires closed-loop ventilation.

Part 2: Reaction Mechanism & Pathway[4][5]

The following diagram illustrates the activation pathway. Note that the success of the reaction depends on the rate of Step 3 (Amine Trapping) exceeding the rate of Step 2b (Polymerization) .

ClausonKaas_Mechanism Start 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde (Stable Acetal) Inter1 2,5-Dihydroxy Intermediate (Cyclic Hemiacetal) Start->Inter1 Hydrolysis (-MeOH) Acid Acid Catalyst (AcOH/H2O) Acid->Start Open Acyclic Tricarbonyl (Reactive Intermediate) Inter1->Open Ring Opening (Equilibrium) Cyclic N-Substituted Pyrrole-3-carboxaldehyde (Target) Open->Cyclic Condensation & Cyclization (-2 H2O) Polymer Polymer/Tar (Side Product) Open->Polymer Thermal Degradation (If Amine Absent) Amine Primary Amine (R-NH2) Amine->Open Nucleophilic Attack

Figure 1: Mechanistic pathway for the conversion of DMTF-3-CHO to pyrroles. The red node represents the critical control point where process parameters must prevent polymerization.

Part 3: Critical Process Parameters (CPPs)

For a successful scale-up (100g to 1kg scale), the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Temperature 60°C – 80°CHigh enough to drive hydrolysis/cyclization, but low enough to prevent aldehyde decomposition. Refluxing acetic acid (118°C) is traditional but often too harsh for the 3-formyl derivative; 70°C is optimal.
Solvent System AcOH / Water / TolueneBiphasic systems are superior for scale-up. The product often partitions into the organic layer (Toluene), protecting it from acidic degradation in the aqueous phase.
pH Control 4.5 – 5.5 (Buffered)Strong mineral acids (HCl) cause rapid polymerization. Weak organic acids (Acetic Acid, NaOAc buffer) are required to catalyze hydrolysis without destroying the tricarbonyl intermediate.
Methanol Removal Distillation/SweepHydrolysis releases 2 equivalents of methanol. Accumulation of methanol slows the reaction (Le Chatelier's principle). In >1kg batches, a slight N2 sweep or distillation is beneficial.

Part 4: Scale-Up Protocol

Target Synthesis: N-Phenylpyrrole-3-carboxaldehyde (Model Reaction) Scale: 500 mmol input (approx. 80g starting material)

Equipment Setup
  • 1L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade).

  • Reflux condenser.

  • Addition funnel (pressure-equalizing).

  • Internal temperature probe.

Step-by-Step Methodology
  • Buffer Preparation (The "Heel"):

    • Charge the reactor with 300 mL Glacial Acetic Acid and 100 mL Water .

    • Add 41g Sodium Acetate (anhydrous) .

    • Why: This creates a buffered environment. Pure acetic acid can be too aggressive; water is necessary for the initial hydrolysis.

  • Amine Charging:

    • Add 46.5g Aniline (500 mmol) to the reactor.

    • Note: If using a solid amine, ensure it is fully dissolved.

    • Heat the mixture to 70°C . Ensure stable temperature before proceeding.

  • Controlled Addition (The "Starve-Feed" Method):

    • Dissolve 80g 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (500 mmol) in 100 mL Acetic Acid .

    • Load this solution into the addition funnel.

    • Crucial Step: Add the aldehyde solution dropwise over 45–60 minutes while maintaining internal temperature at 70–75°C.

    • Engineering Logic: By adding the masked aldehyde slowly to an excess of amine, you ensure that as soon as the ring opens, an amine molecule is available to trap it. This minimizes the concentration of free acyclic aldehyde, preventing polymerization (tar).

  • Reaction Incubation:

    • After addition is complete, hold temperature at 80°C for 2 hours .

    • Monitor: Use HPLC or TLC. The disappearance of the starting acetal is the endpoint.

  • Workup & Purification:

    • Cool reactor to 20°C.

    • Quench: Pour mixture into 1L Ice/Water .

    • Neutralization: Slowly add saturated NaHCO3 or NaOH (aq) to adjust pH to ~7. Caution: Exothermic neutralization.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 300 mL).

    • Scale-Up Note: For larger scales (kg), replace DCM with Toluene or 2-MeTHF for better environmental compliance.

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Isolation:

    • The crude product is often a dark oil.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (if high purity is required).

Part 5: Process Flow Diagram (PFD)

ProcessFlow Input1 Input: Acetic Acid/Water + Amine + NaOAc Reactor Jacketed Reactor (70°C, Overhead Stirring) Input1->Reactor Initial Charge Input2 Input: DMTF-3-CHO (Dissolved in AcOH) Input2->Reactor Slow Addition (60 min) Quench Quench Tank (Ice/Water + Base) Reactor->Quench Reaction Mixture (Post-Incubation) Separator Phase Separator (Extraction) Quench->Separator Neutralized Slurry Evap Rotary Evaporator (Solvent Recovery) Separator->Evap Organic Phase Waste Waste Separator->Waste Aqueous Waste (Acetates/MeOH) Product Product Evap->Product Crude Pyrrole-3-CHO Control Temp Control Loop (Maintain 70-80°C) Control->Reactor

Figure 2: Process flow for the semi-batch synthesis. The slow addition of the acetal (Input 2) is the primary engineering control for product quality.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar / Low Yield Polymerization of the acyclic aldehyde intermediate.1. Reduce addition rate of DMTF-3-CHO. 2. Increase the equivalents of Amine (1.1 - 1.2 eq). 3. Ensure rigorous agitation to prevent hot-spots.
Incomplete Conversion Inhibition by Methanol byproduct.Increase reaction temperature slightly (to 85°C) or use a nitrogen sweep to strip methanol during the hold phase.
Product Degradation Acid sensitivity of the pyrrole product.[4]The 3-formyl group can be sensitive to oxidation or strong acid. Ensure the quench is performed immediately after reaction completion. Do not hold in hot acid overnight.
Emulsions during Workup Formation of polymeric byproducts acting as surfactants.Filter the crude reaction mixture through a Celite pad before extraction to remove fine polymeric solids. Use brine to break emulsions.

References

  • Clauson-Kaas Reaction Mechanism & Modifications

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[5][6][7]

    • Source: Beilstein Journal of Organic Chemistry (2023).[6]

    • URL:[Link]

  • Synthesis of 3-Substituted Pyrroles

    • Title: Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.
    • Source: NIH / PMC (2023).
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - 2,5-Dimethoxytetrahydrofuran (Parent Analog Safety Profile). Source: Sigma-Aldrich.
  • Microwave & Green Approaches (Alternative Protocols)

    • Title: Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[7]

    • Source: Arkivoc (Ark
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Understanding and Harnessing Solvent Effects in Reactions of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic selection of a solvent is a critical, yet often underestimated, parameter in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic selection of a solvent is a critical, yet often underestimated, parameter in the synthesis and derivatization of complex molecules. For a substrate such as 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, a versatile intermediate in pharmaceutical and fine chemical synthesis, the solvent can profoundly influence reaction rates, yields, and, most importantly, stereochemical outcomes. This document provides an in-depth technical guide to understanding and leveraging solvent effects in key transformations of this substituted tetrahydrofuran. We will move beyond a simple recitation of protocols to explain the underlying chemical principles, offering a framework for rational solvent selection and reaction optimization. The protocols described herein are designed as robust starting points, encouraging a systematic approach to empirical validation.

Introduction: The Critical Role of the Solvent Environment

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a chiral building block of significant interest due to its densely functionalized tetrahydrofuran core. The aldehyde moiety serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and olefination reactions. The stereochemistry of the substituents on the tetrahydrofuran ring imparts a chiral environment that can direct the formation of new stereocenters.

The solvent is not merely an inert medium in which reactants dissolve; it is an active participant in the reaction process. Solvation of reactants, intermediates, and transition states can dramatically alter their relative energies, thereby influencing the kinetic and thermodynamic landscape of the reaction. Key solvent properties that dictate these interactions include:

  • Polarity and Dielectric Constant: A solvent's ability to stabilize charged species or polar transition states.

  • Proticity: The availability of a labile proton (e.g., in alcohols and water) that can engage in hydrogen bonding.

  • Coordinating Ability: The capacity of the solvent to act as a Lewis base, coordinating to metal cations or other electrophilic centers.

Understanding how to manipulate these properties allows for the fine-tuning of reaction outcomes, pushing a reaction towards a desired product isomer or accelerating a sluggish transformation.

Solvent Effects on Nucleophilic Additions to the Aldehyde

The carbonyl group of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a primary site for nucleophilic attack. The stereochemical outcome of such additions is of paramount importance, and the solvent plays a crucial role in modulating the facial selectivity of the attack.

Diastereoselective Reduction to Chiral Alcohols

The reduction of the aldehyde to the corresponding alcohol creates a new stereocenter. The diastereomeric ratio of the resulting alcohols is highly dependent on the steric and electronic environment around the carbonyl group, which is influenced by the solvent.

Causality Behind Experimental Choices:

The choice of reducing agent and solvent is interconnected. For hydride reductions (e.g., with NaBH₄), polar protic solvents like methanol or ethanol are often used due to their ability to dissolve the hydride salt and the substrate. However, these solvents can also participate in the reaction by solvating the borohydride and the developing alkoxide, influencing the transition state geometry. Aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, are typically required for more reactive hydrides like lithium aluminum hydride (LAH) to prevent solvent decomposition.

Protocol: Screening Solvents for the Diastereoselective Reduction of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

This protocol outlines a systematic approach to screen various solvents for the sodium borohydride reduction of the title compound.

G cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Work-up & Analysis A Dissolve Aldehyde in Solvent B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at 0 °C to RT C->D E Quench with Acetone/Water D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Analyze by NMR/GC-MS G->H

Caption: Workflow for solvent screening in diastereoselective reduction.

Materials:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Parallel Reaction Setup: In separate round-bottom flasks, dissolve 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 mmol) in each of the test solvents (10 mL): MeOH, EtOH, IPA, THF, and DCM.

  • Cooling: Cool each reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: To each flask, add sodium borohydride (1.2 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reactions at 0 °C for 30 minutes, then allow them to warm to room temperature and stir for an additional 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Work-up: Extract each reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the resulting alcohols for each solvent system using ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).

Expected Outcomes and Interpretation:

The diastereomeric ratio is expected to vary with the solvent. Protic solvents (MeOH, EtOH, IPA) can form hydrogen bonds with the carbonyl oxygen and the ether oxygens of the tetrahydrofuran ring, influencing the conformational preference of the substrate and thus the direction of hydride attack. Less coordinating solvents like DCM may lead to different stereoselectivities.

SolventDielectric Constant (ε)ProticityExpected Diastereomeric Ratio (A:B) - Hypothetical
Methanol32.7Protic3:1
Ethanol24.5Protic2.5:1
Isopropanol19.9Protic2:1
THF7.6Aprotic1.5:1
DCM9.1Aprotic1:1

Note: The expected ratios are hypothetical and serve as a framework for analysis. Actual results will need to be determined experimentally.

Grignard and Organolithium Additions

The addition of organometallic reagents like Grignard or organolithium reagents is a powerful method for carbon-carbon bond formation. These reactions are highly sensitive to the solvent due to the ionic nature of the reagents and the importance of chelation control.

Causality Behind Experimental Choices:

Aprotic, coordinating solvents are essential for Grignard and organolithium reactions. Ethereal solvents like diethyl ether and THF are standard choices because they solvate the magnesium or lithium cation, breaking up the aggregated state of the organometallic reagent and increasing its nucleophilicity. The ability of the solvent to coordinate to the metal center can also influence the transition state geometry and, consequently, the stereoselectivity.

Protocol: Investigating Solvent Effects on the Addition of Phenylmagnesium Bromide

G cluster_setup Reaction Setup cluster_addition Grignard Addition cluster_workup Work-up & Analysis A Aldehyde in Anhydrous Solvent B Cool to -78 °C A->B C Slow Addition of PhMgBr B->C D Stir at -78 °C C->D E Quench with Sat. NH4Cl D->E F Warm to RT & Extract E->F G Purify by Chromatography F->G H Determine Diastereomeric Ratio G->H

Caption: Protocol for studying solvent effects on Grignard addition.

Materials:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • Phenylmagnesium bromide (PhMgBr) solution (e.g., 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), place a solution of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the phenylmagnesium bromide solution (1.2 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography and determine the diastereomeric ratio of the resulting secondary alcohols by ¹H NMR.

Expected Outcomes and Interpretation:

The coordinating ability of the solvent can influence the degree of chelation between the magnesium ion and the oxygen atoms of the substrate, which in turn affects the facial selectivity of the nucleophilic attack. THF, being a better coordinating solvent than diethyl ether, may lead to a more organized transition state and potentially higher diastereoselectivity. Toluene, a non-coordinating solvent, is expected to result in lower selectivity.

SolventCoordinating AbilityExpected Diastereoselectivity (A:B) - Hypothetical
Diethyl EtherModerate2:1
THFGood4:1
2-MeTHFGood3.5:1
ToluenePoor1:1

Solvent Influence on Olefination Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of aldehyde chemistry, allowing for the formation of alkenes. The solvent can have a significant impact on the stereochemical outcome (E/Z ratio) of the Wittig reaction, particularly with stabilized or semi-stabilized ylides.

Causality Behind Experimental Choices:

The mechanism of the Wittig reaction and the stability of the key intermediates (betaine and oxaphosphetane) are influenced by the solvent. Non-polar, aprotic solvents generally favor the formation of the Z-alkene with non-stabilized ylides, as the less stable syn-betaine collapses to the oxaphosphetane before equilibration can occur. Polar aprotic solvents can stabilize the betaine intermediate, allowing for equilibration to the more stable anti-betaine, which then leads to the E-alkene. Polar protic solvents can further influence the reaction by hydrogen bonding.

Protocol: Solvent Effects on the E/Z Selectivity of a Wittig Reaction

G cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_analysis Analysis A Phosphonium Salt in Solvent B Add Strong Base (e.g., n-BuLi) A->B C Cool Ylide Solution B->C D Add Aldehyde Solution C->D E Warm to RT D->E F Quench & Work-up E->F G Purify Product F->G H Determine E/Z Ratio by NMR G->H

Caption: General workflow for investigating solvent effects in a Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • Anhydrous THF

  • Anhydrous Diethyl Ether

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

  • Standard anhydrous reaction setup

Procedure:

  • Ylide Formation: In parallel reactions under an inert atmosphere, suspend benzyltriphenylphosphonium bromide (1.2 mmol) in each of the anhydrous solvents (10 mL). Cool to 0 °C and add n-BuLi (1.2 mmol) dropwise. Stir for 30 minutes at room temperature to form the ylide (a deep red or orange color should develop).

  • Aldehyde Addition: Cool the ylide solutions to -78 °C and add a solution of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 mmol) in the corresponding anhydrous solvent (2 mL) dropwise.

  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench with water (10 mL) and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify the product by column chromatography. Determine the E/Z ratio of the resulting alkene by ¹H NMR analysis of the vinylic protons.

Expected Outcomes and Interpretation:

The E/Z selectivity is expected to be highly dependent on the solvent's polarity.

SolventPolarityExpected E/Z Ratio - Hypothetical
TolueneNon-polarZ-alkene major
Diethyl EtherWeakly polarZ-alkene major
THFPolar aproticMixture of E and Z
DMFHighly polar aproticE-alkene major

Concluding Remarks and Future Directions

The choice of solvent is a powerful tool for controlling the outcome of reactions involving 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. As demonstrated in the representative protocols, a systematic screening of solvents can lead to significant improvements in yield and stereoselectivity. While the examples provided focus on common transformations, the principles discussed are broadly applicable to other reactions of this versatile building block.

For drug development professionals, the ability to control stereochemistry through solvent selection can be a cost-effective and efficient alternative to chiral chromatography or the development of complex asymmetric catalysts. It is highly recommended that for any new transformation of this substrate, a solvent screen be incorporated early in the process development workflow. The insights gained will not only lead to a more optimized synthesis but also a deeper understanding of the reaction mechanism.

Further investigations could explore the use of "green" solvents, such as 2-methyltetrahydrofuran (a bio-derived alternative to THF) or cyclopentyl methyl ether (CPME), which offer improved safety and environmental profiles. Additionally, the use of solvent mixtures can provide a finer level of control over the reaction environment, allowing for the optimization of properties like polarity and coordinating ability.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Gaweda, K., & Plazinski, W. (2019). The systematic influence of solvent on the conformational features of furanosides. Organic & Biomolecular Chemistry, 17(9), 2479–2485. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Ayala, C. E., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. [Link]

  • Pace, V., et al. (2011). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with a Broad Application in Organic Synthesis. ChemSusChem, 4(5), 585-595. [Link]

Application

Protecting Group Strategies for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde: A Detailed Guide for Researchers

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a valuable chiral building block in organic synthesis, offering a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a valuable chiral building block in organic synthesis, offering a unique combination of a reactive aldehyde and a stereochemically rich tetrahydrofuran core. However, the inherent reactivity of the aldehyde group often necessitates a carefully considered protecting group strategy to achieve chemoselectivity in subsequent transformations.[1][2][3] The challenge is twofold: effectively masking the aldehyde from undesired reactions while ensuring the stability of the acid-sensitive 2,5-dimethoxy-tetrahydrofuran moiety, which is itself a cyclic acetal.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven protecting group strategies for this versatile molecule. We will delve into the mechanistic rationale behind the selection of protecting groups, provide detailed, step-by-step protocols for their installation and removal, and offer a comparative analysis to aid in the strategic planning of complex synthetic routes.

The Primary Strategy: Acetal Protection

The most common and direct approach to protecting an aldehyde is its conversion to an acetal, typically a cyclic acetal formed with a diol.[6][7] This strategy is favored for its efficiency and the general stability of acetals under neutral to strongly basic conditions, making them ideal for reactions involving organometallics, hydrides, and other nucleophiles.[6][8]

Causality of Experimental Choices

The formation of an acetal is an acid-catalyzed equilibrium reaction.[9] The catalyst, commonly p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen, enhancing the electrophilicity of the aldehyde carbon and facilitating nucleophilic attack by the diol. To drive the equilibrium towards the acetal product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[8][9][10]

A critical consideration for 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde is the inherent acid sensitivity of the dimethoxy-tetrahydrofuran ring.[4][5] Prolonged exposure to strong acids can lead to the hydrolysis of the cyclic acetal-like structure. Therefore, the choice of acid catalyst and reaction conditions must be carefully optimized to favor the protection of the exocyclic aldehyde without compromising the integrity of the core structure. Mildly acidic catalysts and careful monitoring of the reaction progress are paramount.

Experimental Protocol: Cyclic Acetal Protection with Ethylene Glycol

This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal, using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

Materials:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • Ethylene glycol (1.5-2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equivalents)

  • Anhydrous toluene or benzene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 eq) and anhydrous toluene (or benzene) to create a 0.2-0.5 M solution.

  • Add ethylene glycol (1.5 eq) and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude protected aldehyde.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol: Deprotection of the Cyclic Acetal

The regeneration of the aldehyde from the acetal is achieved by acid-catalyzed hydrolysis.

Materials:

  • Protected 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde derivative

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Dilute aqueous hydrochloric acid (1-3 M) or another suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of dilute aqueous hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating may be required for more stable acetals.

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate in vacuo to yield the deprotected aldehyde.

Data Presentation: Acetal Protection and Deprotection Conditions
Protecting GroupProtection ConditionsDeprotection ConditionsStability
1,3-Dioxolane Ethylene glycol, p-TsOH (cat.), Toluene, reflux (Dean-Stark)Aqueous HCl, Acetone/H₂O, rtStable to bases, nucleophiles, hydrides, organometallics. Labile to acid.
1,3-Dioxane 1,3-Propanediol, p-TsOH (cat.), Toluene, reflux (Dean-Stark)Aqueous HCl, Acetone/H₂O, rtGenerally more stable to acid hydrolysis than 1,3-dioxolanes.

An Orthogonal Strategy: Dithioacetal Protection

In synthetic sequences requiring basic reaction conditions where an acetal might be unstable, or when selective deprotection in the presence of other acid-labile groups is necessary, an orthogonal protecting group strategy is essential.[1][11] For aldehydes, dithioacetals serve as an excellent orthogonal protecting group. They are stable to both acidic and basic conditions but can be cleaved under specific oxidative or metal-assisted conditions.[8]

Causality of Experimental Choices

The formation of dithioacetals is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[12][13] The Lewis acid activates the carbonyl group towards nucleophilic attack by the thiol. Unlike acetal formation, the equilibrium for dithioacetal formation lies far to the product side, and the removal of water is often not strictly necessary, although it can improve reaction rates.[14]

The key advantage of dithioacetals is their unique deprotection methods, which do not rely on acid-catalyzed hydrolysis. Reagents such as mercuric chloride (HgCl₂) in the presence of a water source, or oxidative systems like N-bromosuccinimide (NBS), can selectively cleave the dithioacetal without affecting acid-sensitive functionalities like the 2,5-dimethoxy-tetrahydrofuran ring.[15][16]

Experimental Protocol: Dithioacetal Protection with 1,3-Propanedithiol

This protocol details the formation of a 1,3-dithiane, a common cyclic dithioacetal.

Materials:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

  • 1,3-Propanedithiol (1.1-1.2 equivalents)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalytic to stoichiometric amounts)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,3-propanedithiol (1.1 eq) followed by the slow addition of boron trifluoride etherate (0.1-1.0 eq).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Deprotection of the Dithioacetal with Mercuric Chloride

This protocol describes a classic method for dithioacetal cleavage. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.

Materials:

  • Protected 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde derivative

  • Mercuric chloride (HgCl₂) (2.2-2.5 equivalents)

  • Calcium carbonate (CaCO₃) (as an acid scavenger)

  • Acetonitrile and water (e.g., 9:1 v/v)

Procedure:

  • Dissolve the dithioacetal-protected compound in a mixture of acetonitrile and water.

  • Add calcium carbonate followed by mercuric chloride.

  • Stir the resulting suspension vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the deprotected aldehyde.

Data Presentation: Dithioacetal Protection and Deprotection Conditions
Protecting GroupProtection ConditionsDeprotection ConditionsStability
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂, DCM, 0 °C to rtHgCl₂, CaCO₃, MeCN/H₂O, rtStable to acid and base. Labile to oxidative and metal-assisted conditions.
1,3-Dithiolane 1,2-Ethanedithiol, Lewis Acid (e.g., p-TsOH, I₂), solvent-free or in solventTMSCl/NaI, MeCN, rt[17][18][19]Stable to acid and base. Labile to various oxidative and metal-assisted conditions.

Visualizing the Synthetic Pathways

Acetal Protection and Deprotection Workflow

Acetal_Workflow Substrate 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Protected Protected Aldehyde (1,3-Dioxolane) Substrate->Protected Ethylene Glycol, p-TsOH (cat.), Toluene, Reflux Reaction Downstream Chemistry (Base/Nucleophile Stable) Protected->Reaction Deprotected Deprotected Aldehyde Reaction->Deprotected Aqueous Acid, Acetone/H₂O

Caption: Acetal protection workflow.

Orthogonal Dithioacetal Strategy

Dithioacetal_Workflow Substrate 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Protected_Dithio Protected Aldehyde (1,3-Dithiane) Substrate->Protected_Dithio 1,3-Propanedithiol, BF₃·OEt₂, DCM Reaction_Ortho Downstream Chemistry (Acid/Base Stable) Protected_Dithio->Reaction_Ortho Deprotected_Dithio Deprotected Aldehyde Reaction_Ortho->Deprotected_Dithio HgCl₂/CaCO₃ or Oxidative Cleavage

Caption: Dithioacetal orthogonal strategy.

Conclusion: A Strategic Approach to Synthesis

The successful application of 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde in complex molecule synthesis hinges on the judicious selection and implementation of a protecting group strategy. For reactions that are tolerant of acidic deprotection and are conducted under basic or nucleophilic conditions, the formation of a cyclic acetal is the most straightforward and efficient approach. However, when subsequent synthetic steps involve conditions that are incompatible with acetals, or when other acid-labile functionalities are present, the use of a dithioacetal as an orthogonal protecting group provides a robust and reliable alternative. By understanding the underlying chemical principles and carefully selecting the appropriate protection and deprotection protocols, researchers can unlock the full synthetic potential of this valuable chiral building block.

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  • Journal of the American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]

  • MDPI. (2022, November 16). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. [Link]

  • Chemistry Stack Exchange. (2014, January 2). Mercury assisted deprotection of dithiane. [Link]

  • MedCrave. (2019, January 21). Boron trifluoride etherate in organic synthesis. [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Chemical Research in Chinese Universities. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]

  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]

  • ResearchGate. (2020, October 5). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. [Link]

  • J-STAGE. (n.d.). Simple and Chemoselective Deprotection of Acetals. [Link]

  • ChemRxiv. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [Link]

  • ResearchGate. (2025, November 20). (PDF) Boron trifluoride etherate in organic synthesis. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. [Link]

  • OSTI.gov. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. [Link]

  • MDPI. (2023, May 13). Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems. [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde with amines

Technical Support Center: Optimizing Amine Couplings with 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (DMTFCA) Executive Summary You are likely encountering difficulties because 2,5-Dimethoxy-3-tetrahydrofurancarboxald...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amine Couplings with 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (DMTFCA)

Executive Summary

You are likely encountering difficulties because 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (DMTFCA) is a "Janus" molecule.[1] It possesses two competing reactive centers:[1]

  • The Exocyclic Aldehyde (C3-CHO): The standard target for reductive amination.[1]

  • The Endocyclic Acetals (C2/C5-OMe): Latent carbonyls that, upon activation, trigger ring opening, aromatization, or pyrrole formation.

Most failures occur when reaction conditions inadvertently activate the acetals (C2/C5) while attempting to react the aldehyde (C3).[1] This guide details how to decouple these reactivities.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: Why is my reaction mixture turning into a black tar/polymer?

Diagnosis: Uncontrolled Hydrolysis (The "Tricarbonyl Trap").[1] Mechanism: Under aqueous acidic conditions, the methoxy groups at C2 and C5 hydrolyze. While 2,5-dimethoxytetrahydrofuran yields succinaldehyde (a dicarbonyl), DMTFCA yields 2-formylsuccinaldehyde , a highly unstable 1,2,4-tricarbonyl species. Result: This intermediate rapidly polymerizes via self-aldol condensation or forms insoluble oligomers with your amine.[1] Solution:

  • Switch Solvent: Move from aqueous buffers to strictly anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Drying Agents: Add activated 4Å molecular sieves to the reaction vessel to scavenge water produced during imine formation.[1]

Q2: I see a new aromatic system in my NMR, but it’s not my target. What is it?

Diagnosis: The Clauson-Kaas Divergence (Pyrrole Formation).[1] Mechanism: If you use heat (>50°C) or strong Lewis acids, the amine attacks the C2/C5 positions (the acetals) instead of, or subsequent to, the C3 aldehyde. This triggers ring opening and re-closure to form a 3-formylpyrrole or 3-aminomethylpyrrole derivative.[1] Solution:

  • Temperature Control: Maintain reaction temperature between 0°C and 20°C .

  • Acid Limit: Avoid acetic acid reflux. Use mild promoters like Titanium(IV) isopropoxide (Ti(OiPr)₄) for imine formation, which is non-protic.

Q3: My product mass is [M-32] or [M-64] lower than expected.

Diagnosis: Aromatization (Furan Formation). Mechanism: Acid-catalyzed elimination of methanol (MeOH).[1] The saturated THF ring loses MeOH to become a dihydrofuran or fully aromatic furan (3-furaldehyde derivative).[1] Solution:

  • Base Wash: Ensure your workup includes a wash with saturated NaHCO₃ to neutralize any residual acid immediately.[1]

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride, as STAB requires less acidic conditions to be effective.

Module 2: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired Reductive Amination and the competing Clauson-Kaas/Aromatization pathways.

ReactionPathways Start DMTFCA (Starting Material) Amine + Primary Amine Start->Amine Imine Intermediate Imine (Ring Intact) Start->Imine Mild Acid / Dehydrating Agent (Ti(OiPr)4 or MgSO4) OpenRing Tricarbonyl Intermediate (Ring Opened) Start->OpenRing Strong Acid / H2O (Hydrolysis) Furan 3-Furaldehyde Deriv. (Aromatization) Start->Furan Acid / -MeOH (Elimination) Target Target Amine (Reductive Amination) Imine->Target Reduction (NaBH(OAc)3, <20°C) Pyrrole Substituted Pyrrole (Clauson-Kaas Product) OpenRing->Pyrrole + Amine, Heat

Caption: Figure 1. Chemoselectivity map for DMTFCA. Green path indicates desired reductive amination; Red paths indicate ring-degrading side reactions.[1]

Module 3: Optimized Protocol (Ring-Preserving Reductive Amination)

This protocol is designed to maximize the yield of the C3-amine while suppressing acetal hydrolysis and Clauson-Kaas pyrrole synthesis.[1]

Reagents:

  • DMTFCA (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 equiv) OR Ti(OiPr)₄ (for unreactive amines)[1]

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve DMTFCA in anhydrous DCE (0.1 M).

    • Add the amine (1.1 equiv).[1]

    • Decision Point:

      • For Aliphatic Amines: Add Glacial Acetic Acid (1.0 equiv).[1]

      • For Aromatic/Sterically Hindered Amines: Do NOT use acid yet.[1] Add Titanium(IV) isopropoxide (1.2 equiv) to force imine formation without protonating the acetals.[1]

    • Stir at Room Temperature (20-25°C) for 2–4 hours. Do not heat.

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Allow to warm to room temperature naturally and stir overnight.

    • Why STAB? It is milder than NaCNBH₃ and does not require the lower pH that risks acetal hydrolysis [1].[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8-9).[1] Crucial: Do not use strong acid to quench.[1][2]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography.[1] Note: Silica gel is slightly acidic.[1] If your product is acid-sensitive (risk of furan formation on the column), add 1% Triethylamine to your eluent.

Module 4: Comparative Data (Side Reaction Risks)

VariableCondition A (High Risk)Condition B (Optimized)Mechanistic Outcome
Solvent Aqueous Methanol / EthanolAnhydrous DCE / DCMWater promotes acetal hydrolysis (Ring Opening).[1]
Acid Catalyst HCl or H₂SO₄AcOH (1 eq) or Ti(OiPr)₄Strong acids catalyze Clauson-Kaas pyrrole synthesis [2].[1]
Temperature Reflux (>60°C)0°C to 25°CHeat promotes elimination of MeOH (Aromatization).[1]
Reductant NaCNBH₃ (requires pH 3-4)NaBH(OAc)₃ (STAB)STAB works at higher pH, preserving the acetal [3].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [1]

  • Ketcha, D. M., et al. (2013). "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc.

  • Matassini, C., et al. (2020).[3] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Medicinal Chemistry. (Discusses handling of sugar-derived dicarbonyls, analogous to the masked dicarbonyl nature of DMTFCA).

Sources

Optimization

Technical Support Center: Reaction Kinetics of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Welcome to the technical support center for handling 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this specialized intermediate. Given the sensitivity of aldehyde and tetrahydrofuran moieties to thermal conditions, precise temperature control is paramount for achieving desired reaction outcomes, including optimal yield, purity, and selectivity.

This document moves beyond a simple procedural checklist, offering a causal understanding of experimental choices grounded in established principles of chemical kinetics and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate when using 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde?

A1: As a fundamental principle of chemical kinetics, increasing the temperature typically increases the rate of reaction.[1] This is because reactant molecules gain kinetic energy, leading to more frequent and energetic collisions.[2] A widely used approximation for many reactions at room temperature is that the rate doubles for every 10°C increase in temperature.[3] This relationship is quantitatively described by the Arrhenius equation, which links the rate constant (k) to the activation energy (Ea) and the absolute temperature (T).[4][5]

Arrhenius Equation: k = A * exp(-Ea / RT)

Where:

  • k: Rate constant

  • A: Pre-exponential factor (related to collision frequency and orientation)

  • Ea: Activation energy

  • R: Ideal gas constant

  • T: Absolute temperature (in Kelvin)

Increasing the temperature (T) makes the exponential term less negative, thus increasing the rate constant (k) and, consequently, the overall reaction rate.[4]

Q2: I'm observing a decrease in my final product yield and selectivity at higher temperatures. What is the likely cause?

A2: While higher temperatures accelerate the desired reaction, they can disproportionately accelerate undesired side reactions or product degradation, leading to lower selectivity and yield.[6][7] Aldehydes, such as the one in your starting material, are susceptible to a variety of side reactions at elevated temperatures, including:

  • Aldol Condensation: Aldehydes with alpha-hydrogens can undergo self-condensation, especially under basic or acidic conditions, which can be promoted by heat.[8][9]

  • Thermal Decomposition: At sufficiently high temperatures, organic molecules can decompose. Aldehydes may undergo decarbonylation or other fragmentation pathways.[10]

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, a process that can be accelerated by heat, especially in the presence of air (oxygen).

  • Racemization: If your molecule has stereocenters, high temperatures can sometimes provide enough energy to overcome the activation barrier for racemization, leading to a loss of stereochemical purity.

The tetrahydrofuran ring itself, while generally stable, can undergo ring-opening or other rearrangements under harsh thermal or acidic/basic conditions.[11] Therefore, an optimal temperature must be established that balances a practical reaction rate with the minimization of these competing pathways.[12]

Q3: What are the risks associated with the tetrahydrofuran (THF) moiety in my molecule, especially concerning temperature?

A3: The primary risk associated with ethers like tetrahydrofuran is the formation of explosive peroxides upon exposure to air (oxygen).[13] While the 2,5-dimethoxy substitution may influence this tendency, it is a critical safety consideration. This process can be accelerated by heat and light. Distilling THF-containing compounds to dryness is extremely hazardous as it can concentrate these explosive peroxides.[13] It is crucial to test for the presence of peroxides before heating any reaction mixture containing this moiety, especially if it has been stored for an extended period.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Troubleshooting Actions & Explanations
Reaction is too slow or fails to initiate. 1. Insufficient Temperature: The activation energy barrier is not being overcome.1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, GC-MS). This systematic approach helps identify the minimum temperature required for an acceptable rate without overshooting into a regime where side reactions dominate.
2. Catalyst Inactivity: If using a catalyst, it may be inactive or poisoned.2. Verify catalyst activity. For catalytic reactions, temperature can significantly impact catalyst performance. Too low a temperature may not activate the catalyst, while too high a temperature can lead to deactivation through sintering or coking.[12]
Formation of multiple, unidentified byproducts. 1. Excessive Temperature: High heat is promoting side reactions (e.g., aldol, decomposition).[6][14]1. Lower the reaction temperature. Even a small reduction can significantly decrease the rate of undesired pathways, which often have a different activation energy than the primary reaction.[15] Consider running a temperature screening experiment to find the optimal balance.
2. Localized Hotspots: Poor heat transfer in the reaction vessel is causing parts of the mixture to be much hotter than the measured temperature.2. Improve stirring and use an appropriate heating bath (e.g., oil bath) for uniform heat distribution.[16] For larger scale reactions, a heating mantle with sand or a jacketed reactor provides better control.[16][17]
Product appears to be degrading over time. 1. Thermal Instability of the Product: The desired product may not be stable at the reaction temperature over extended periods.1. Run the reaction for a shorter duration or lower the temperature once a sufficient amount of product has formed. Perform a time-course study to identify the point of maximum product accumulation before degradation becomes significant.
2. Peroxide Formation: The tetrahydrofuran ring may be forming peroxides, leading to oxidative degradation.2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Test starting materials and solvents for peroxides before use.
Inconsistent results between batches. 1. Poor Temperature Control: Fluctuations in the reaction temperature are leading to variable reaction rates and byproduct profiles.1. Implement precise temperature control. Use a thermostat-controlled heating/cooling system.[17] For sub-ambient temperatures, use a cryocool or a well-maintained cooling bath (e.g., dry ice/acetone for -78°C).[18] Document the temperature with a calibrated thermometer throughout the reaction.

Experimental Protocols

Protocol 1: Determining the Optimal Reaction Temperature

This protocol outlines a systematic approach to identify the ideal temperature for your reaction, balancing rate and selectivity.

  • Setup: In parallel, set up several small-scale reactions (e.g., in vials or a multi-well reaction block). Ensure each vessel has identical concentrations of reactants, solvent, and catalyst (if applicable), and is equipped with a small stir bar.

  • Inert Atmosphere: Purge each reaction vessel with an inert gas (N₂ or Ar) to prevent oxidation.

  • Temperature Gradient: Place each reaction in a separate, precisely controlled heating/cooling block set to a different temperature (e.g., -20°C, 0°C, 20°C (RT), 40°C, 60°C).

  • Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a suitable quenching agent or diluting in a cold solvent) to stop the reaction.

  • Analysis: Analyze each quenched sample by a quantitative method (e.g., HPLC, GC, or qNMR) to determine the consumption of starting material, formation of the desired product, and formation of key byproducts.

  • Data Evaluation: Plot the concentration of product vs. time for each temperature. The optimal temperature will provide the best yield and purity in a reasonable timeframe.

G cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Setup1 Prepare Identical Reaction Mixtures Setup2 Purge with Inert Gas Setup1->Setup2 Exec1 Set Temperature Gradient (-20°C to 60°C) Setup2->Exec1 Exec2 Take Aliquots at Regular Intervals Exec1->Exec2 Time-course Exec3 Quench Samples Exec2->Exec3 Analysis1 Analyze via HPLC/GC/qNMR Exec3->Analysis1 Analysis2 Plot [Product] vs. Time Analysis1->Analysis2 Analysis3 Identify Optimal Temperature Analysis2->Analysis3

Caption: Workflow for Optimal Temperature Screening.

Visualizing the Effect of Temperature

The relationship between temperature, reaction rate, and byproduct formation can be visualized as an energy profile diagram. Increasing the temperature provides more molecules with the energy to overcome the activation energy (Ea) for both the desired and undesired reactions.

G cluster_0 Reaction Coordinate vs. Free Energy Reactants Reactants TS1 TS_desired Reactants->TS1 Ea (desired) Product Product Reactants->Product TS2 TS_byproduct Reactants->TS2 Ea (byproduct) Byproduct Byproduct Reactants->Byproduct TS1->Product TS2->Byproduct E_axis Free Energy (G) RC_axis Reaction Coordinate

Caption: Energy profile for competing desired and undesired reactions.

As shown, the byproduct may have a higher activation energy (Ea). At low temperatures, the reaction favors the path with the lower Ea. As temperature increases, a greater fraction of molecules has sufficient energy to overcome the higher Ea of the byproduct pathway, thus decreasing selectivity.[15]

References

  • The Effect of Temperature Change. Available at: [Link]

  • The effect of temperature on rates of reaction. Chemguide. Available at: [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. Available at: [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate. Available at: [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. Available at: [Link]

  • 14.9: The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. Available at: [Link]

  • How Does Temperature Affect The Rate Of A Reaction? Process Parameters. Available at: [Link]

  • Reaction Rates and Temperature; Arrhenius Theory. University of Massachusetts Boston. Available at: [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. National Institutes of Health (NIH). Available at: [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Available at: [Link]

  • Kinetics of the diels-alder reaction of 2,5-dimethylfuran with N-phenylmaleimide: high hydrostatic pressure, temperature, and solvent effects. ResearchGate. Available at: [Link]

  • 6.2.3.1: Arrhenius Equation. Chemistry LibreTexts. Available at: [Link]

  • Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thermal decomposition products of butyraldehyde. AIP Publishing. Available at: [Link]

  • Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. ResearchGate. Available at: [Link]

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. Available at: [Link]

  • Products and Pathways of Aldehydes Oxidation in the Negative Temperature Coefficient Region. ResearchGate. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • How do I control the negative temperature in an experiment? Chemistry Stack Exchange. Available at: [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

  • Tetrahydrofuran - Wikipedia. Wikipedia. Available at: [Link]

  • Aldehyde - Organic, Reactivity, Carboxylic Acids. Britannica. Available at: [Link]

  • Monitoring Reaction at Low temp (Please help). Reddit. Available at: [Link]

  • rate constants and the arrhenius equation. Chemguide. Available at: [Link]

  • What is the relation between rate of reaction and arrhenius equation? Quora. Available at: [Link]

  • Reaction Rates and Arrhenius Equation. Advanced Combustion Technologies Class Notes. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde vs. Standard Succinaldehyde Precursors

Executive Summary: The "Pre-Installed" Advantage In the synthesis of five-membered heterocycles (pyrroles, furans, thiophenes), succinaldehyde (butane-1,4-dial) is the fundamental 4-carbon building block. However, its ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pre-Installed" Advantage

In the synthesis of five-membered heterocycles (pyrroles, furans, thiophenes), succinaldehyde (butane-1,4-dial) is the fundamental 4-carbon building block. However, its extreme instability necessitates the use of "masked" precursors.

While 2,5-Dimethoxytetrahydrofuran (DMTHF) is the industry-standard precursor for unsubstituted or N-substituted heterocycles, it fails when carbon-substituted regioisomers are required.

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (DMTHF-3-CHO) represents a specialized, functionalized evolution of DMTHF. It serves as a masked equivalent of 2-formylbutane-1,4-dial . Its primary value proposition is regocontrol : it delivers a formyl group specifically to the


-position (C3) of the resulting heterocycle, a transformation that is notoriously difficult to achieve via direct electrophilic aromatic substitution (which favors the 

-position).

This guide compares DMTHF-3-CHO against standard precursors, evaluating synthetic utility, reaction kinetics, and regioselectivity profiles.

Technical Profile & Mechanism of Action

The Precursors
Feature2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde 2,5-Dimethoxytetrahydrofuran (DMTHF) Succinaldehyde bis(dimethyl acetal)
Structure Cyclic acetal with C3-formyl groupCyclic acetal (Unsubstituted)Acyclic bis-acetal
Reactive Species 2-Formylbutane-1,4-dial (Transient)Butane-1,4-dial (Succinaldehyde)Butane-1,4-dial
Primary Output 3-Substituted Heterocycles (e.g., Pyrrole-3-carboxaldehyde)Unsubstituted or N-Substituted HeterocyclesUnsubstituted Heterocycles
Regioselectivity 100%

-selective (Pre-installed)
N/A (Requires post-functionalization)N/A
Stability Moderate (Aldehyde oxidation risk)High (Stable liquid)High
Mechanistic Pathway (Paal-Knorr)

Both precursors operate via acid-catalyzed hydrolysis to reveal the reactive 1,4-dicarbonyl species.

  • Hydrolysis: The methoxy groups are eliminated to form the hydrate/enol forms.

  • Condensation: Reaction with a primary amine (

    
    ) forms a hemiaminal.
    
  • Cyclization & Dehydration: Intramolecular attack and water loss yield the aromatic system.

Crucial Difference: DMTHF-3-CHO introduces a competing electrophilic site (the pendant aldehyde). However, under standard Paal-Knorr conditions, the 1,4-dicarbonyl system is significantly more reactive toward cyclization than the pendant aldehyde is toward polymerization, provided the pH is controlled.

Comparative Analysis: Why Choose DMTHF-3-CHO?

A. The Regioselectivity Problem

The most compelling argument for using DMTHF-3-CHO is the synthesis of


-substituted pyrroles.
  • Standard Route (Using DMTHF):

    • Synthesize Pyrrole using DMTHF.[1][2][3]

    • Perform Vilsmeier-Haack formylation.

    • Result: Predominantly 2-formylpyrrole (

      
      -substitution). Separation of the minor 3-isomer is low-yielding and labor-intensive.
      
  • Targeted Route (Using DMTHF-3-CHO):

    • React DMTHF-3-CHO with amine.[4]

    • Result: Exclusively 3-formylpyrrole (

      
      -substitution).
      
B. Reaction Efficiency & Conditions

Experimental data suggests that while DMTHF-3-CHO is more expensive, it reduces total step count for complex targets.

MetricDMTHF-3-CHO RouteDMTHF + Post-Functionalization Route
Total Steps to 3-Formylpyrrole 1 (One-pot)2-3 (Synthesis + Isomer Separation)
Overall Yield 65% - 85%< 30% (due to isomer loss)
Atom Economy HighLow (Reagents wasted on wrong isomer)
Reaction Time 2 - 4 Hours24 - 48 Hours
C. Stability and Handling
  • DMTHF is a robust solvent-like liquid, stable at room temperature for years.

  • DMTHF-3-CHO is an oil that can darken upon oxidation. It should be stored under argon at 4°C. The aldehyde group makes it susceptible to Cannizzaro reactions or polymerization if exposed to strong bases or radical initiators during storage.

Visualizing the Synthetic Divergence

The following diagram illustrates the strategic advantage of using the 3-carboxaldehyde precursor for


-functionalized targets compared to the standard route.

G cluster_0 Route A: Standard Precursor (DMTHF) cluster_1 Route B: Specialized Precursor (DMTHF-3-CHO) DMTHF 2,5-Dimethoxytetrahydrofuran Pyrrole Pyrrole (Unsubstituted) DMTHF->Pyrrole R-NH2, H+ AlphaFormyl 2-Formylpyrrole (Major) Pyrrole->AlphaFormyl Vilsmeier-Haack BetaFormyl_Low 3-Formylpyrrole (Minor) Pyrrole->BetaFormyl_Low Trace Yield DMTHF_CHO 2,5-Dimethoxy-3- tetrahydrofurancarboxaldehyde Reactive_Int 2-Formyl-1,4-dicarbonyl (Transient) DMTHF_CHO->Reactive_Int Hydrolysis BetaFormyl_High 3-Formylpyrrole (Exclusive) Reactive_Int->BetaFormyl_High Cyclization (Regioselective)

Caption: Comparison of synthetic pathways. Route A (Standard) suffers from poor regioselectivity for 3-substituted targets. Route B (Specialized) guarantees the 3-isomer via pre-installed functionality.

Experimental Protocols

Protocol A: Synthesis of N-Substituted-3-Formylpyrroles (Using DMTHF-3-CHO)

Objective: Synthesis of 1-phenyl-1H-pyrrole-3-carbaldehyde.

Reagents:

  • 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde (1.0 equiv)[5]

  • Aniline (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[4]

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxy-3-tetrahydrofurancarboxaldehyde (5 mmol) in glacial acetic acid (15 mL).

  • Addition: Add aniline (5 mmol) to the solution. The mixture may darken immediately, indicating imine formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–3 hours. Monitor consumption of the aldehyde precursor via TLC (Note: The product aldehyde will also be active on TLC, differentiate by Rf).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with saturated NaHCO₃ solution (caution: foaming).

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–85% Notes: The use of acetic acid serves a dual purpose: it catalyzes the acetal hydrolysis and buffers the condensation reaction.

Protocol B: Standard Paal-Knorr (Using DMTHF)

Objective: Synthesis of 1-phenyl-1H-pyrrole (Reference Standard).

Reagents:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)[6]

  • Aniline (1.0 equiv)

  • Acetic Acid (Solvent)[7][8][9]

Methodology:

  • Reflux: Combine DMTHF (5 mmol) and aniline (5 mmol) in acetic acid (10 mL). Reflux for 1 hour.

  • Workup: Similar to Protocol A.

  • Result: Yields unsubstituted 1-phenylpyrrole.

  • Post-Functionalization (Comparison): If you attempt to formylate this product using POCl₃/DMF (Vilsmeier), you will obtain >90% of the 2-formyl isomer, demonstrating the necessity of Protocol A for 3-substituted targets.

References

  • Clauson-Kaas Pyrrole Synthesis under Microwave Irradiation. Source: ResearchGate. URL:[Link]

  • Synthesis of Ullazines via Clauson–Kaas Reaction. Source: Royal Society of Chemistry (RSC) - Journal of Materials Chemistry C. URL:[Link]

  • Review: Synthesis of Pyrrole and Substituted Pyrroles. Source: Journal of Chemical Technology and Metallurgy.[6] URL:[Link]

  • Paal-Knorr Pyrrole Synthesis Methodology. Source: Organic Chemistry Portal. URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Introduction: The Critical Role of Analytical Validation 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a key intermediate in the synthesis of various organic molecules, potentially including active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Validation

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is a key intermediate in the synthesis of various organic molecules, potentially including active pharmaceutical ingredients (APIs). As with any component in a pharmaceutical manufacturing process, ensuring its purity, identity, and strength is paramount. This necessitates the use of robust and reliable analytical methods. However, a method is only as good as its validation. Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[1][2] This guide provides a comparative overview of the validation of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde.

The principles and protocols outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][3] This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical methods for quality control and regulatory submission.

Chapter 1: Gas Chromatography (GC) Method Validation

Principle and Rationale for GC Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, GC presents a viable analytical approach. The aldehyde functional group can be analyzed directly, or it can be derivatized to enhance its thermal stability and improve its chromatographic properties.[4] For the purpose of this guide, we will consider the direct analysis of the compound.

The choice of GC is predicated on its high resolution, sensitivity, and speed. A Flame Ionization Detector (FID) is a suitable choice for this analysis due to its robustness and near-universal response to organic compounds.

Proposed Gas Chromatography (GC) Method

A hypothetical GC-FID method for the analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is presented below. This method would serve as the starting point for development and subsequent validation.

Parameter Condition
Column Agilent CP-Sil 5 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Diluent Dichloromethane
Validation Protocol for the GC Method

The validation of the proposed GC method must be conducted in accordance with ICH Q2(R2) guidelines.[1] The following performance characteristics must be evaluated:

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5] This includes impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Analyze a solution of the 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde reference standard.

    • Analyze a placebo sample (a mixture of all potential formulation components except the analyte).

    • Analyze a spiked placebo sample containing the analyte.

    • If available, analyze samples of known impurities and degradation products.

    • The retention time of the analyte peak in the spiked placebo should match that of the reference standard, and there should be no interfering peaks at the retention time of the analyte in the placebo chromatogram.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • The mean recovery should be within a pre-defined acceptance criterion (e.g., 98.0% to 102.0%).

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Experimental Protocol:

      • Prepare six independent samples of the analyte at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both studies. The RSD should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines from multiple calibration curves or the standard deviation of the response for blank injections.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

      • Inlet temperature (± 5 °C)

      • Oven temperature ramp rate (± 1 °C/min)

      • Carrier gas flow rate (± 0.1 mL/min)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak shape, resolution). The system suitability parameters should remain within the pre-defined acceptance criteria.

Hypothetical Validation Data for the GC Method

The following table summarizes hypothetical validation results for the proposed GC method.

Validation Parameter Result Acceptance Criteria
Specificity No interference at the retention time of the analyteNo interfering peaks
Linearity (Correlation Coefficient, r) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate Precision: 1.2%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Robustness System suitability parameters met under all varied conditionsSystem suitability criteria met
GC Method Validation Workflow

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop GC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine

Caption: Workflow for the validation of the GC method.

Chapter 2: High-Performance Liquid Chromatography (HPLC) Method Validation

Principle and Rationale for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. It is particularly well-suited for non-volatile or thermally labile compounds. For 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, HPLC offers an excellent alternative to GC, especially for the analysis of potential non-volatile impurities or if the compound exhibits thermal degradation.

Due to the lack of a strong chromophore in the molecule, direct UV detection might not be sufficiently sensitive. Therefore, derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for the HPLC analysis of aldehydes.[6] Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed for direct analysis. For this guide, we will consider a method based on derivatization with DNPH followed by UV detection.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A hypothetical HPLC-UV method for the analysis of the DNPH derivative of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is presented below.

Parameter Condition
Column Waters Symmetry C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 360 nm
Injection Volume 10 µL
Derivatization Reagent 2,4-Dinitrophenylhydrazine (DNPH) in acidic solution
Diluent Acetonitrile
Validation Protocol for the HPLC Method

The validation of the proposed HPLC method follows the same principles as the GC method, adhering to the ICH Q2(R2) guideline.[1] The validation parameters to be assessed are specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The experimental protocols are analogous to those described for the GC method, with adjustments for the HPLC technique (e.g., mobile phase composition instead of oven temperature for robustness testing).

Hypothetical Validation Data for the HPLC Method

The following table summarizes hypothetical validation results for the proposed HPLC method.

Validation Parameter Result Acceptance Criteria
Specificity No interference from derivatizing reagent or other componentsNo interfering peaks
Linearity (Correlation Coefficient, r) 0.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.6%, Intermediate Precision: 1.0%≤ 2.0%
LOD 0.005 µg/mL-
LOQ 0.015 µg/mL-
Robustness System suitability parameters met under all varied conditionsSystem suitability criteria met
HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine

Caption: Workflow for the validation of the HPLC method.

Chapter 3: Method Comparison and Recommendations

Comparative Analysis of GC and HPLC Methods

The following table provides a comparative summary of the hypothetical performance of the validated GC and HPLC methods for the analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde.

Performance Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation of volatile compounds in the gas phaseSeparation of compounds in the liquid phase
Sample Preparation Simple dilutionDerivatization step required
Selectivity Good, based on retention timeExcellent, enhanced by derivatization and UV detection wavelength
Sensitivity (LOQ) 0.03 µg/mL0.015 µg/mL
Precision (RSD) < 1.5%< 1.0%
Analysis Time ~15 minutes~20 minutes (excluding derivatization)
Potential Issues Thermal degradation of the analyteIncomplete derivatization, stability of the derivative
Discussion and Recommendations

Both GC and HPLC are suitable techniques for the quantitative analysis of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, provided the methods are properly validated. The choice between the two will depend on the specific application and available resources.

  • Gas Chromatography (GC) is a good choice for routine quality control where high sample throughput and simplicity are desired. The direct injection approach avoids the time-consuming derivatization step. However, the thermal stability of the analyte must be carefully evaluated during method development to avoid degradation in the hot injector.

  • High-Performance Liquid Chromatography (HPLC) with derivatization offers superior sensitivity and selectivity. This method would be preferred for the analysis of trace-level impurities or for release testing where a higher degree of confidence is required. The derivatization step, while adding complexity, can overcome the limitations of poor UV absorbance of the native molecule.

Recommendation: For routine in-process control, a validated GC-FID method is recommended due to its speed and simplicity. For final product release and stability testing, a validated HPLC-UV method with derivatization is recommended for its higher sensitivity and selectivity.

Chapter 4: Advanced and Orthogonal Techniques

For a comprehensive understanding of the purity profile of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, orthogonal analytical techniques should be considered.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification of unknown impurities and degradation products.[7][8] The mass spectral data provides structural information that is not available from FID or UV detectors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of the molecule and its impurities.[9] Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of the reference standard.

The use of these advanced techniques in conjunction with validated chromatographic methods provides a robust analytical control strategy.

References

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Comparative

A Senior Scientist's Guide to the Comparative Toxicity of Furan Aldehydes

Introduction: The Double-Edged Sword of Furan Aldehydes Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (5-HMF), are ubiquitous organic compounds formed during the thermal processing of foods through the Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Furan Aldehydes

Furan aldehydes, such as furfural and 5-hydroxymethylfurfural (5-HMF), are ubiquitous organic compounds formed during the thermal processing of foods through the Maillard reaction and caramelization.[1] They are responsible for the desirable flavors and colors in everything from baked bread and roasted coffee to dried fruits and honey.[1] Beyond the kitchen, these compounds are cornerstone platform chemicals in the biorefinery industry, serving as precursors for biofuels, polymers, and pharmaceuticals. However, their presence in our diet and increasing industrial use necessitate a rigorous understanding of their toxicological profiles.[2] For researchers in drug development and food safety, discerning the subtle yet significant differences in the toxicity of these structurally similar molecules is paramount for risk assessment and the development of safer products.

This guide provides an in-depth comparative analysis of the toxicity of key furan aldehydes, grounded in experimental data. We will deconstruct the primary mechanisms of their toxicity, provide validated protocols for essential toxicological assays, and present a clear comparison to inform your research and development efforts.

Mechanisms of Toxicity: A Tale of Two Pathways

The toxicity of furan aldehydes is not inherent to the parent molecules themselves but is largely dependent on their metabolic fate within the body. The primary mechanism involves bioactivation by cytochrome P450 enzymes, particularly CYP2E1, into highly reactive and damaging intermediates.

Metabolic Bioactivation

Furan and its aldehyde derivatives are metabolized in the liver. The core furan ring can be oxidized by CYP2E1 to form an unstable, reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3] This electrophilic metabolite is the primary culprit behind the observed toxicity. BDA can readily form covalent bonds (adducts) with cellular macromolecules, including DNA and proteins, leading to cellular dysfunction, mutations, and cytotoxicity.

The key difference between furfural and 5-HMF lies in their substituents. The hydroxymethyl group on 5-HMF provides an alternative site for metabolism. It can be oxidized to less reactive carboxylic acid derivatives, which are then excreted. More critically, it can be sulfated by sulfotransferase (SULT) enzymes to form 5-sulphooxymethylfurfural (SMF), another reactive electrophile known to be a potent nephrotoxicant.[4]

Comparative metabolic pathways of Furfural and 5-HMF.
Oxidative Stress and Apoptosis

Exposure to furan aldehydes can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress damages cellular components, including lipids, proteins, and DNA.[5] The resulting cellular damage can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate compromised cells.

Comparative Toxicity Data

The following table summarizes key toxicological parameters for furfural and 5-HMF, highlighting their distinct risk profiles. A lower LD50 or IC50 value indicates higher toxicity.

ParameterFurfural5-Hydroxymethylfurfural (5-HMF)Rationale & Significance
Acute Oral Toxicity (LD50, rat) 65 - 100 mg/kg[6][7]2,500 - 3,100 mg/kg[8][9]Furfural is significantly more acutely toxic than 5-HMF via ingestion. This is a critical parameter for assessing risks from accidental high-dose exposure.
In Vitro Cytotoxicity (IC50) Generally more cytotoxic than 5-HMF[5]2.01 mM (RBL-2H3 cells)[2]Furfural demonstrates greater potency in causing cell death in culture, reflecting its efficient conversion to the reactive metabolite BDA.
Mutagenicity (Ames Test) Positive (Mutagenic for bacteria and mammalian cells)[6]Negative[1][10]Furfural is a bacterial mutagen, indicating it can cause gene mutations. 5-HMF is generally considered non-mutagenic in this standard assay.
Genotoxicity (Comet Assay) Induces DNA damage[3]Induces DNA damage at high concentrations (>7.87 mM in HepG2 cells)[1]Both compounds can cause DNA strand breaks, but 5-HMF requires much higher concentrations to elicit a genotoxic response.

Experimental Protocols for Toxicity Assessment

To ensure trustworthy and reproducible data, standardized assays are essential. Here, we detail the methodologies for three core assays used in the toxicological assessment of furan aldehydes. The choice of these assays is deliberate: they measure distinct but complementary endpoints, providing a holistic view of a compound's toxic potential, from cell viability to specific genetic damage.

Workflow for In Vitro Toxicity Screening

The logical flow of in vitro testing begins with assessing general cytotoxicity to determine relevant dose ranges for more specific assays like genotoxicity testing.

In_Vitro_Toxicity_Workflow start Start: Select Cell Line (e.g., HepG2 for liver metabolism) culture 1. Cell Culture & Seeding (Plate cells in 96-well plates) start->culture expose 2. Compound Exposure (Treat with range of furan aldehyde concentrations) culture->expose mtt 3. Cytotoxicity Assay (MTT) (Determine IC50 value) expose->mtt decision Select Sub-lethal Doses (Based on IC50) mtt->decision comet 4a. Genotoxicity Assay (Comet) (Assess DNA strand breaks) decision->comet DNA Damage ames 4b. Mutagenicity Assay (Ames) (Assess gene mutation potential) decision->ames Mutations end End: Data Analysis & Risk Characterization comet->end ames->end

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Reactant of Route 1
2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde
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2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde
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